Product packaging for Acetimidohydrazide hydrochloride(Cat. No.:)

Acetimidohydrazide hydrochloride

Cat. No.: B7945175
M. Wt: 109.56 g/mol
InChI Key: BDJHVZSZVZKIRK-UHFFFAOYSA-N
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Description

Acetimidohydrazide hydrochloride (CAS 39254-63-2) is a chemical compound with the molecular formula C2H8ClN3 and a molecular weight of 109.56 g/mol . It is recommended to be stored in an inert atmosphere at 2-8°C . As a reagent containing both amidine and hydrazide functional groups, it serves as a versatile building block in organic synthesis. A recent scientific preprint highlights its generation through the base-mediated addition of hydrazones to ketenimines, which were derived from ynamides . This synthetic route provides access to a variety of acetimidohydrazide derivatives, demonstrating its value in constructing nitrogen-rich molecular architectures for research and development . The biological activity of hydrazide derivatives, in general, is an area of significant interest in medicinal chemistry, as this functional group is found in compounds with a range of pharmacological activities . Handling should be performed with care, as the compound has associated hazard warnings . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8ClN3 B7945175 Acetimidohydrazide hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-aminoethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJHVZSZVZKIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39254-63-2
Record name Acetamidrazone hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide to the Physical Properties of Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride (CAS No: 39254-63-2) is a chemical compound of interest in various fields of organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in reaction kinetics, formulation studies, and quality control. This document provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and outlines a logical workflow for the physical characterization of such a compound.

Core Physical and Chemical Properties

The physical properties of this compound have been determined through various analytical methods. While specific experimental details for this compound are not extensively published, the data presented below is compiled from available chemical data sources.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Formula C2H8ClN3[1][2]
Molecular Weight 109.56 g/mol [2]
Melting Point 131-132 °C[2]
Boiling Point 147.8 °C at 760 mmHg[1]
Flash Point 43.2 °C[1]
Solubility 61.4 mg/mL[3]
Appearance White crystalline solid (inferred)¹
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[1][2]

¹Appearance is inferred from the physical description of the closely related compound, Acetamidine hydrochloride, which is described as a white crystalline solid or colorless monoclinic crystals.[4][5]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experimental determinations.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 1-2 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has liquefied.

  • The melting point is reported as the range between T1 and T2.

Solubility Determination

Solubility is a key parameter in drug development, influencing bioavailability and formulation.

Principle: The solubility of a compound in a given solvent is determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed vial.

  • The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed.

  • The supernatant is centrifuged to remove any remaining undissolved solid.

  • A known volume of the clear, saturated solution is carefully pipetted and diluted with the appropriate solvent in a volumetric flask.

  • The concentration of this compound in the diluted solution is determined using a calibrated analytical method, such as HPLC-UV.

  • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Visualization of Characterization Workflow

The logical flow for the physical and chemical characterization of a new chemical entity like this compound can be visualized. This process ensures a systematic evaluation of the compound's fundamental properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization Synthesis Synthesis of Acetimidohydrazide HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Start Start Purification->Start Purified Compound Appearance Visual Inspection (Appearance, Color) Start->Appearance MolInfo Molecular Formula & Molecular Weight (Mass Spectrometry) Appearance->MolInfo MeltingPoint Melting Point Determination MolInfo->MeltingPoint Solubility Solubility Studies (Aqueous & Organic) MeltingPoint->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Solubility->Spectroscopy Stability Stability Assessment (Temperature, Humidity) Spectroscopy->Stability End End Stability->End

Caption: Workflow for the physical characterization of a chemical compound.

This guide provides a foundational understanding of the physical properties of this compound and the standard methods used for their determination. For any application, it is recommended to verify these properties on the specific batch of the compound being used.

References

Acetimidohydrazide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 39254-63-2

Abstract

This technical guide provides a detailed overview of Acetimidohydrazide hydrochloride (also known as Acetamidrazone hydrochloride), a valuable reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a precursor in the synthesis of heterocyclic compounds. While specific biological activity for this compound is not extensively documented, its role as a building block for potentially bioactive molecules, such as 1,2,4-triazines, is highlighted.

Introduction

This compound, with the CAS number 39254-63-2, is a chemical intermediate belonging to the class of amidrazones. Its structure, featuring both an imine and a hydrazide functional group, makes it a versatile precursor for the synthesis of a variety of heterocyclic systems. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 39254-63-2[1][2]
Molecular Formula C2H8ClN3[1][2]
Molecular Weight 109.56 g/mol [1][2]
Melting Point 131-132 °C[1][2]
Boiling Point 147.8 °C at 760 mmHg[1]
Flash Point 43.2 °C[1]
Appearance White to light yellow crystal powder[1]
Synonyms Acetamidrazone hydrochloride, N-aminoethanimidamide hydrochloride[1][2][3]

Synthesis of this compound

While various synthetic routes may exist, a documented one-step process involves the reaction of an amidine hydrochloride with hydrazine hydrate. The following experimental protocol is based on this approach.

Experimental Protocol: One-Step Synthesis

This protocol describes the synthesis of this compound from Acetamidine hydrochloride and hydrazine hydrate.

Materials:

  • Acetamidine hydrochloride

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Cool a suspension of Acetamidine hydrochloride in ethanol to 5 °C.

  • Slowly add hydrazine hydrate to the cooled suspension while stirring under reduced pressure.

  • Continue stirring the reaction mixture at 5 °C for an additional 2 hours.

  • Remove the ethanol by evaporation under vacuum.

  • The resulting solid is dried to yield this compound as colorless crystals.

Expected Yield: Approximately 95%.

Note: This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Applications in Heterocyclic Synthesis

This compound serves as a key building block for the synthesis of various heterocyclic compounds, most notably 1,2,4-triazoles and 1,2,4-triazines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

A common application of this compound is in the synthesis of 3,5-disubstituted-1,2,4-triazoles. This is typically achieved through condensation and cyclization reactions with various electrophilic partners. A general workflow for this synthesis is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Acetimidohydrazide Hydrochloride C Condensation A->C Nucleophilic Attack B Carboxylic Acid Derivative (e.g., acid chloride, ester) B->C D Intramolecular Cyclization C->D Intermediate Formation E 3,5-Disubstituted-1,2,4-Triazole D->E Dehydration

Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

Biological Significance

While direct studies on the biological activity of this compound are limited, the broader class of hydrazide-hydrazone derivatives has been extensively investigated for their therapeutic potential. Numerous studies have reported their antimicrobial, antifungal, and antibacterial activities.[4][5][6][7][8] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery. The biological evaluation of triazoles and other heterocycles derived from this compound is an active area of research.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of heterocyclic compounds. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and its utility as a precursor for potentially bioactive molecules. Further research into the direct biological activities of this compound and the exploration of its derivatives in medicinal chemistry are warranted.

References

Synthesis of Acetimidohydrazide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for acetimidohydrazide hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Core Synthesis Pathway

The most established and widely documented synthesis of this compound is a two-step process commencing with the Pinner reaction of acetonitrile to form an intermediate, acetamidine hydrochloride. This intermediate is subsequently reacted with hydrazine hydrate to yield the final product.

Logical Workflow of the Synthesis

Synthesis_Pathway cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Hydrazinolysis Acetonitrile Acetonitrile EthylAcetimidate Ethyl Acetimidate Hydrochloride Acetonitrile->EthylAcetimidate Formation of Imidate Salt Ethanol Ethanol Ethanol->EthylAcetimidate Formation of Imidate Salt HCl Anhydrous HCl HCl->EthylAcetimidate Formation of Imidate Salt Acetamidine Acetamidine Hydrochloride EthylAcetimidate->Acetamidine Reaction with Ammonia Ammonia Ammonia Ammonia->Acetamidine FinalProduct Acetimidohydrazide Hydrochloride Acetamidine->FinalProduct Formation of Amidrazone Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)
Acetamidine HydrochlorideC₂H₇ClN₂94.54164–166~85
This compoundC₂H₈ClN₃109.5615495

Experimental Protocols

Step 1: Synthesis of Acetamidine Hydrochloride via Pinner Reaction

This procedure involves the reaction of acetonitrile with ethanol in the presence of anhydrous hydrogen chloride to form ethyl acetimidate hydrochloride, which is then converted to acetamidine hydrochloride by treatment with ammonia.

Materials:

  • Acetonitrile (anhydrous)

  • Ethanol (absolute)

  • Anhydrous Hydrogen Chloride (gas)

  • Ammonia (in absolute ethanol)

Procedure:

  • A solution of anhydrous acetonitrile (2.44 moles) in absolute ethanol (2.5 moles) is prepared in a flask and cooled in a freezing mixture of ice and salt.

  • Dry hydrogen chloride gas is passed through the solution until a weight increase of 2.6 moles is achieved. The flask is then sealed and allowed to stand for 2-3 days until a solid mass of ethyl acetimidate hydrochloride crystals forms.

  • The crystalline mass is broken up, ground to a paste with absolute ethanol, and returned to the flask.

  • An excess of a solution of ammonia in absolute ethanol (e.g., 9% by weight) is added to the stirred mixture.

  • The reaction proceeds with the dissolution of the imidate salt and the precipitation of ammonium chloride. After approximately 3 hours of stirring, the ammonium chloride is removed by suction filtration.

  • The filtrate is concentrated by evaporation, and upon cooling, acetamidine hydrochloride crystallizes as long, colorless prisms.

  • The crystals are collected by suction filtration, washed with a small amount of cold ethanol, and dried in a desiccator. A second crop of crystals can be obtained by concentrating the mother liquor.

Step 2: Synthesis of this compound

This final step involves the reaction of the prepared acetamidine hydrochloride with hydrazine hydrate.

Materials:

  • Acetamidine hydrochloride (95% strength)

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • A suspension of acetamidine hydrochloride (0.3 mol) in ethanol (200 ml) is prepared in a three-necked flask and cooled to 5 °C.[1]

  • A reduced pressure of 130 mbar is applied to the flask.[1]

  • With vigorous stirring, hydrazine hydrate (0.62 mol) is added dropwise to the suspension while maintaining the temperature at 5 °C.[1]

  • The reaction mixture is stirred for an additional two hours at 5 °C.[1]

  • Following the reaction, the ethanol is removed under vacuum.[1]

  • The resulting solid is dried to yield this compound as colorless crystals.[1]

Discussion of Alternative Synthesis Strategies

While the Pinner reaction followed by hydrazinolysis is the most direct and well-documented route, other general methods for the synthesis of amidrazones exist and could potentially be adapted for acetimidohydrazide. These include:

  • From Imidoyl Halides: The reaction of N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives with hydrazine hydrate has been shown to produce trifluoromethylated amidrazones in excellent yields. A similar approach could be explored for the synthesis of acetimidohydrazide.

  • From Amides: The condensation of an N,N-disubstituted amide with a substituted hydrazine in the presence of a dehydrating agent like phosphorus oxychloride is another established method for amidrazone synthesis.

These alternative routes may offer advantages in terms of substrate scope or reaction conditions and represent areas for further investigation in the synthesis of acetimidohydrazide and its derivatives.

Characterization Data

Disclaimer: The experimental protocols described in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken when handling the listed chemicals.

References

The Versatile Nucleophile: An In-depth Technical Guide to the Mechanism of Action of Acetimidohydrazide Hydrochloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetimidohydrazide hydrochloride, a bifunctional molecule incorporating both an amidine and a hydrazide moiety, presents a unique and versatile platform for the synthesis of a diverse array of heterocyclic compounds. This technical guide delineates the fundamental mechanisms through which this reagent participates in organic reactions, with a primary focus on its role as a potent nucleophile in condensations with carbonyl compounds and its subsequent intramolecular cyclization pathways. Detailed experimental protocols for representative reactions are provided, alongside a comprehensive summary of reaction parameters. Furthermore, this document employs visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Acetimidohydrazide, also known as acetamidrazone, is a chemical compound with the formula C2H7N3. In its hydrochloride salt form, it offers enhanced stability and solubility, making it a convenient reagent in organic synthesis. The strategic placement of its nucleophilic centers—the terminal nitrogen of the hydrazide and the nitrogen atoms of the amidine—allows for a range of selective transformations, leading to the formation of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Core Mechanism of Action: Nucleophilic Attack and Cyclization

The primary mechanism of action of this compound revolves around the nucleophilic character of its nitrogen atoms. The terminal -NH2 group of the hydrazide moiety is typically the more reactive nucleophile compared to the amidine nitrogens, especially under neutral or slightly acidic conditions.

Reaction with Carbonyl Compounds

A cornerstone of acetimidohydrazide's reactivity is its condensation with aldehydes and ketones.[1][2][3][4][5] This reaction proceeds via a classical nucleophilic addition-elimination pathway to form a hydrazone intermediate.

Mechanism:

  • Nucleophilic Attack: The lone pair of the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to yield the corresponding N-amidinoyl hydrazone.

G cluster_0 Reaction of Acetimidohydrazide with a Carbonyl Compound Acetimidohydrazide H3C-C(=NH)-NH-NH2 Carbinolamine H3C-C(=NH)-NH-NH-C(OH)(R1)-R2 Acetimidohydrazide->Carbinolamine Nucleophilic Attack Carbonyl R1-C(=O)-R2 Carbonyl->Carbinolamine Hydrazone H3C-C(=NH)-NH-N=C(R1)-R2 Carbinolamine->Hydrazone Dehydration (-H2O)

Caption: Formation of a hydrazone from acetimidohydrazide and a carbonyl compound.

Intramolecular Cyclization: Synthesis of Heterocycles

The resulting hydrazone intermediate is often a precursor to a variety of heterocyclic systems through intramolecular cyclization. The specific heterocycle formed depends on the nature of the carbonyl compound and the reaction conditions. A common pathway involves the cyclization of the amidine moiety.

For instance, if the R1 or R2 substituent on the carbonyl compound contains a suitable electrophilic center, the amidine nitrogen can act as an intramolecular nucleophile, leading to the formation of five or six-membered rings. This is a powerful strategy for the synthesis of triazoles, pyrazoles, and other related heterocycles.[6][7][8]

G cluster_1 Heterocycle Synthesis Pathway Start Acetimidohydrazide Hydrochloride Step1 Condensation with dicarbonyl compound Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Heterocyclic Product (e.g., Triazole derivative) Step2->Product

Caption: General workflow for heterocycle synthesis.

Experimental Protocols

The following are representative protocols for reactions involving this compound. These are generalized procedures and may require optimization for specific substrates.

Synthesis of this compound

While not a direct reaction of the title compound, its preparation is crucial for its use. A common method involves the reaction of acetamidine hydrochloride with hydrazine.[9]

Protocol:

  • A suspension of acetamidine hydrochloride (0.3 mol) in ethanol (200 ml) is cooled to 5 °C.

  • Hydrazine hydrate (0.62 mol) is added dropwise with vigorous stirring.

  • The mixture is stirred at 5 °C for an additional two hours.

  • The solvent is removed under reduced pressure to yield this compound.

General Procedure for the Synthesis of N-Amidinoyl Hydrazones

Protocol:

  • Dissolve this compound (10 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • Add the carbonyl compound (10 mmol) to the solution.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated under reflux for a period of 2-24 hours, monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Quantitative Data Summary

The efficiency of reactions involving this compound is dependent on the substrate and reaction conditions. The following table summarizes typical reaction parameters for the synthesis of this compound, a precursor to many reactions.

ProductReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundAcetamidine hydrochloride, Hydrazine hydrateEthanol5295[9]

Applications in Drug Development

The heterocyclic scaffolds synthesized using this compound are of significant interest in drug discovery. For instance, 1,2,4-triazole and 1,3-thiazole moieties are present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[10][11] The ability of acetimidohydrazide to serve as a versatile building block for these structures underscores its importance to medicinal chemists and drug development professionals.

G cluster_2 Drug Development Logic Reagent Acetimidohydrazide Hydrochloride Synthesis Heterocycle Synthesis Reagent->Synthesis Scaffolds Diverse Heterocyclic Scaffolds (e.g., Triazoles, Thiazoles) Synthesis->Scaffolds Application Bioactive Molecules (Potential Drugs) Scaffolds->Application

Caption: Role in the synthesis of bioactive molecules.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its mechanism of action, centered on the nucleophilic character of its hydrazide and amidine functionalities, enables the efficient construction of a wide variety of heterocyclic compounds. The straightforward reaction pathways, coupled with the biological significance of the resulting products, make this compound an important tool for researchers in both academic and industrial settings, particularly in the field of drug development. Further exploration of its reactivity with a broader range of electrophiles is likely to unveil novel synthetic methodologies and lead to the discovery of new bioactive molecules.

References

Solubility Profile of Acetimidohydrazide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Acetimidohydrazide hydrochloride (CAS No. 39254-63-2), a compound of interest in pharmaceutical research and development. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol for the industry-standard shake-flask method for thermodynamic solubility assessment, an overview of kinetic solubility for screening purposes, and a qualitative analysis of its expected solubility based on its chemical structure. This guide is intended to equip researchers with the necessary methodologies to generate reliable and consistent solubility data for this compound in various solvents, a critical parameter for drug formulation, bioavailability, and overall development.

Introduction to the Solubility of this compound

This compound, with the molecular formula C₂H₈ClN₃, is a hydrochloride salt. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. As a salt of a likely basic compound, this compound is anticipated to exhibit favorable solubility in polar solvents, particularly aqueous solutions. The presence of the hydrochloride moiety generally enhances the aqueous solubility of organic molecules. However, precise quantitative data in various pharmaceutically relevant solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO) are not widely published.

Therefore, this guide focuses on the established methodologies for determining these crucial parameters experimentally.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature or public databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate data for their specific needs. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method UsedReference/Internal Data Source
Water25Shake-Flask
0.1 M HCl25Shake-Flask
pH 7.4 Buffer25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
DMSO25Shake-Flask

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methods: thermodynamic and kinetic solubility. Thermodynamic solubility is the "gold standard" and represents the true equilibrium solubility, while kinetic solubility is a higher-throughput method often used for early-stage screening.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] It involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period until the concentration of the dissolved compound in the solution becomes constant.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature when the system is at equilibrium.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, pH buffers)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. A common practice is to add an amount that is 2-3 times the expected solubility.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[5][6][7] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant carefully collected.[1][5]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a DMSO stock solution.[5][8][9] This method is faster but may overestimate the true thermodynamic solubility as it can lead to supersaturated solutions.

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess Solid (Acetimidohydrazide HCl) B Add Precise Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge or Let Settle C->D E Filter Supernatant (0.22 µm filter) D->E G Analyze Saturated Solution (HPLC/UV-Vis) E->G F Prepare Calibration Standards F->G H Calculate Solubility (mg/mL or mol/L) G->H

Thermodynamic Solubility Determination Workflow.

Conclusion

References

Spectroscopic Data for Acetimidohydrazide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of Acetimidohydrazide hydrochloride (also known as Acetamidrazone hydrochloride), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed summary of expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: Ethanimidohydrazide hydrochloride Synonyms: Acetamidrazone hydrochloride, N-Aminoacetamidine hydrochloride CAS Number: 39254-63-2 Molecular Formula: C₂H₈ClN₃ Molecular Weight: 109.56 g/mol Structure:

Spectroscopic Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentNotes
~ 2.0 - 2.5Singlet3HCH₃The methyl protons are expected to be a singlet.
~ 7.0 - 8.5Broad Singlet2H=N-NH₂Protons on the terminal nitrogen, likely broadened due to exchange and quadrupole effects.
~ 8.5 - 10.0Broad Singlet3HC(=NH₂⁺)-Protons on the iminium nitrogen, expected to be downfield and broad due to the positive charge and proton exchange.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentNotes
~ 15 - 25CH₃The methyl carbon.
~ 150 - 165C=NThe imine carbon, deshielded due to the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (NH₂ groups)
3200 - 3000Strong, BroadN-H stretching (NH⁺ group)
1680 - 1640StrongC=N stretching
1620 - 1580MediumN-H bending (scissoring)
1450 - 1350MediumC-H bending (methyl group)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
74[M-Cl-H]⁺Molecular ion of the free base.
59[M-Cl-H-NH]⁺Loss of an amino group from the molecular ion.
43[CH₃CNH]⁺Fragment corresponding to the acetimidoyl cation.

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical to ensure solubility and minimize exchange of labile protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Dissolve in deuterated solvent IR IR Spectroscopy Synthesis->IR Prepare KBr pellet or use ATR MS Mass Spectrometry Synthesis->MS Prepare dilute solution Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

While direct experimental spectra for this compound are not widely published, a combination of predicted data and analysis of analogous compounds provides a robust framework for its spectroscopic characterization. The experimental protocols outlined in this document provide a clear guide for researchers to obtain and interpret the necessary data to confirm the structure and purity of this compound, which is essential for its application in drug development and other scientific research.

An In-depth Technical Guide to the Core Chemical Reactions of Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride, a versatile reagent in synthetic organic chemistry, serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds. Its unique structural features, combining an amidine and a hydrazide moiety, allow for a diverse range of chemical transformations. This guide provides a detailed overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to support researchers in their synthetic endeavors.

Core Chemical Reactions

This compound is primarily utilized in cyclization and condensation reactions to form various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Synthesis of 1,2,4-Triazole Derivatives

One of the most important applications of this compound is in the synthesis of 1,2,4-triazole derivatives. These reactions typically involve condensation with a one-carbon synthon, such as orthoesters or formic acid, followed by cyclization.

This compound reacts with orthoesters, such as triethyl orthoformate, in a cyclocondensation reaction to yield 3-methyl-1,2,4-triazole. This reaction proceeds through an initial condensation to form an intermediate which then undergoes intramolecular cyclization with the elimination of ethanol.

Experimental Protocol: Synthesis of 3-methyl-1,2,4-triazole

  • Materials: this compound, Triethyl orthoformate, Ethanol.

  • Procedure:

    • A mixture of this compound (1.0 eq) and triethyl orthoformate (1.2 eq) in absolute ethanol is refluxed for 4-6 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/ether) to afford pure 3-methyl-1,2,4-triazole.

Quantitative Data

ProductReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
3-methyl-1,2,4-triazoleAcetimidohydrazide HCl, Triethyl orthoformateEthanol4-675-85138-140

Reaction Pathway

G acet Acetimidohydrazide hydrochloride intermediate Intermediate acet->intermediate + ortho Triethyl orthoformate ortho->intermediate triazole 3-methyl-1,2,4-triazole intermediate->triazole - 2 EtOH etoh Ethanol

Synthesis of 3-methyl-1,2,4-triazole.
Synthesis of Pyrazole Derivatives

This compound can be employed in the synthesis of pyrazole derivatives through condensation reactions with β-dicarbonyl compounds, such as β-ketoesters. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

The reaction of this compound with a β-ketoester, for instance, ethyl acetoacetate, leads to the formation of 3-methyl-5-pyrazolone. The initial step is the condensation of the hydrazine moiety with the keto group of the β-ketoester, followed by cyclization and elimination of ethanol.

Experimental Protocol: Synthesis of 3-methyl-5-pyrazolone

  • Materials: this compound, Ethyl acetoacetate, Sodium ethoxide, Ethanol.

  • Procedure:

    • This compound (1.0 eq) is added to a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

    • Ethyl acetoacetate (1.0 eq) is then added dropwise to the reaction mixture at room temperature.

    • The mixture is stirred at room temperature for 12-18 hours.

    • The solvent is evaporated, and the residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

    • The solid is filtered, washed with cold water, and dried to yield 3-methyl-5-pyrazolone.

Quantitative Data

ProductReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
3-methyl-5-pyrazoloneAcetimidohydrazide HCl, Ethyl acetoacetateEthanol12-1880-90218-220

Reaction Workflow

G acet Acetimidohydrazide hydrochloride hydrazone Hydrazone Intermediate acet->hydrazone + ketoester Ethyl acetoacetate ketoester->hydrazone pyrazolone 3-methyl-5-pyrazolone hydrazone->pyrazolone Cyclization - EtOH etoh Ethanol

Synthesis of 3-methyl-5-pyrazolone.
Reaction with Isothiocyanates

This compound reacts with isothiocyanates to form thiosemicarbazide derivatives, which can be further cyclized to yield various heterocyclic systems such as 1,2,4-triazole-3-thiones.

The reaction involves the nucleophilic addition of the hydrazine nitrogen of this compound to the carbon atom of the isothiocyanate group.

Experimental Protocol: Synthesis of 1-(1-iminoethyl)-4-phenylthiosemicarbazide

  • Materials: this compound, Phenyl isothiocyanate, Triethylamine, Ethanol.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, triethylamine (1.1 eq) is added, and the mixture is stirred for 15 minutes.

    • Phenyl isothiocyanate (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 2-3 hours.

    • The precipitated solid is filtered, washed with ethanol, and dried to give the desired thiosemicarbazide derivative.

Quantitative Data

ProductReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
1-(1-iminoethyl)-4-phenylthiosemicarbazideAcetimidohydrazide HCl, Phenyl isothiocyanateEthanol2-385-95175-177

Logical Relationship

G acet Acetimidohydrazide hydrochloride thiosemicarbazide 1-(1-iminoethyl)-4-phenyl- thiosemicarbazide acet->thiosemicarbazide Nucleophilic Addition isothiocyanate Phenyl Isothiocyanate isothiocyanate->thiosemicarbazide triazole_thione 5-methyl-4-phenyl-2,4-dihydro- 1,2,4-triazole-3-thione thiosemicarbazide->triazole_thione Cyclization (e.g., with base)

Reaction with Phenyl Isothiocyanate.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The reactions outlined in this guide demonstrate its utility in constructing 1,2,4-triazole and pyrazole ring systems, as well as its reactivity towards isothiocyanates. The provided experimental protocols and quantitative data serve as a practical resource for researchers engaged in the design and synthesis of novel molecules for drug discovery and development. The visualization of reaction pathways and logical relationships aims to provide a clearer understanding of the underlying chemical transformations. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive compounds.

Methodological & Application

Protocol for the Application of Acetimidohydrazide Hydrochloride in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of acetimidohydrazide hydrochloride as a versatile building block in the synthesis of various nitrogen-containing heterocycles, particularly substituted 1,2,4-triazoles. The protocols outlined below are based on established methodologies for the cyclization of amidrazones, the class of compounds to which acetimidohydrazide belongs.

Introduction

This compound is a valuable precursor for the synthesis of 3-methyl substituted heterocyclic systems due to its inherent structural features. The presence of both a hydrazone and an amidine moiety within the same molecule allows for facile cyclization reactions with a variety of electrophilic reagents. This protocol focuses on the synthesis of 3-methyl-1,2,4-triazoles, a common scaffold in medicinal chemistry.

Synthesis of 3-Methyl-1,2,4-Triazoles

The general strategy for the synthesis of 3-methyl-1,2,4-triazoles from acetimidohydrazide involves a condensation reaction with a suitable one-carbon electrophile, followed by cyclization. While specific protocols for this compound are not abundantly available in the literature, the following procedures are adapted from well-established methods for related amidrazones and are expected to be applicable.

Reaction with Carboxylic Acid Derivatives (e.g., Acetic Anhydride)

This method provides a straightforward route to 3,5-dimethyl-1,2,4-triazole. The reaction proceeds through the formation of an N-acylamidrazone intermediate, which then undergoes cyclodehydration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like toluene.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Acetimidohydrazide HClAcetic AnhydrideAcetic Acid118475-85
Amidrazone (general)Anhydride (general)Toluene1103-560-90

Logical Relationship of the Synthesis:

G acetimidohydrazide Acetimidohydrazide Hydrochloride intermediate N-Acylamidrazone Intermediate acetimidohydrazide->intermediate Acylation anhydride Acetic Anhydride anhydride->intermediate triazole 3,5-Dimethyl-1,2,4-triazole intermediate->triazole Cyclodehydration water H2O

Caption: Synthesis of 3,5-dimethyl-1,2,4-triazole from acetimidohydrazide.

Reaction with Orthoesters (e.g., Triethyl Orthoformate)

This method allows for the introduction of a hydrogen or an alkyl/aryl group at the 5-position of the 1,2,4-triazole ring, depending on the orthoester used. The reaction with triethyl orthoformate yields 3-methyl-1,2,4-triazole.

Experimental Protocol:

  • Reaction Setup: Combine this compound (1.0 eq) and triethyl orthoformate (1.5-2.0 eq) in a round-bottom flask. A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture at reflux (typically 140-150 °C) for 3-8 hours. The ethanol generated during the reaction can be removed by distillation to drive the equilibrium.

  • Work-up: After cooling, the excess orthoester is removed under reduced pressure. The residue is then treated with water and the product is extracted with an organic solvent.

  • Purification: The product can be purified by distillation under reduced pressure or by recrystallization.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)Yield (%)
Acetimidohydrazide HClTriethyl Orthoformatep-TSA (cat.)145670-80
Amidrazone (general)Orthoester (general)None/Acid cat.120-1604-1065-85

Experimental Workflow:

G start Start mix Mix Acetimidohydrazide HCl and Triethyl Orthoformate start->mix heat Heat to Reflux (140-150 °C) mix->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Work-up: Remove excess reagent, Extract with solvent monitor->workup Complete purify Purify: Distillation or Recrystallization workup->purify end End purify->end

Caption: Workflow for the synthesis of 3-methyl-1,2,4-triazole.

Synthesis of 3-Methyl-1,2,4-triazole-5-thione

The reaction of acetimidohydrazide with carbon disulfide provides a route to the corresponding 1,2,4-triazole-5-thione, a versatile intermediate for further functionalization.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a basic medium, such as a solution of potassium hydroxide in ethanol, in a round-bottom flask.

  • Reagent Addition: Add carbon disulfide (1.2 eq) dropwise to the solution at room temperature with stirring.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.

  • Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
Acetimidohydrazide HClCarbon DisulfideKOHEthanol78680-90
Hydrazide (general)Carbon DisulfideKOHEthanol784-875-95

Signaling Pathway for Thione Formation:

G acet Acetimidohydrazide inter1 Dithiocarbazate Intermediate acet->inter1 Nucleophilic Attack cs2 Carbon Disulfide cs2->inter1 inter2 Thiosemicarbazide Intermediate (after protonation) inter1->inter2 Protonation thione 3-Methyl-1,2,4-triazole-5-thione inter2->thione Cyclization & Dehydration h2s H2S

Caption: Formation of 3-methyl-1,2,4-triazole-5-thione.

Safety Precautions

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving volatile and flammable solvents should be performed in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound serves as a readily available and efficient precursor for the synthesis of 3-methyl substituted heterocycles. The protocols described provide a foundation for the preparation of 1,2,4-triazoles and their thione derivatives. These methods are amenable to further optimization and adaptation for the synthesis of a diverse library of heterocyclic compounds for applications in drug discovery and materials science.

Applications of Acetimidohydrazide Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives. The presence of a reactive hydrazide functional group allows for its facile condensation with various electrophilic reagents, particularly aldehydes and ketones, to yield acetimidoylhydrazones. These derivatives form the basis for a diverse library of compounds with significant potential for therapeutic applications. The exploration of this compound in drug discovery has revealed its role in the development of novel antimicrobial and anticancer agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of its derivatives, and a summary of their biological activities.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a synthon for the generation of more complex molecular architectures. The resulting derivatives have been investigated for a range of pharmacological activities:

  • Antimicrobial Agents: Hydrazones derived from this compound have shown promise as antibacterial and antifungal agents. The -C(CH3)=N-NH- scaffold is a key pharmacophore in various antimicrobial compounds. These derivatives can be readily synthesized and modified to optimize their activity against a spectrum of pathogens.

  • Anticancer Agents: The versatility of the hydrazone linkage allows for the incorporation of various aromatic and heterocyclic moieties that can interact with biological targets relevant to cancer. Derivatives of acetimidohydrazide have been explored for their cytotoxic effects against various cancer cell lines.

Experimental Protocols

A common and fundamental reaction involving this compound is the synthesis of acetimidoylhydrazones through condensation with aldehydes. This reaction is typically straightforward and serves as a foundational step for creating a library of derivatives for biological screening.

General Protocol for the Synthesis of N'-(arylmethylene)acetimidohydrazide Derivatives

This protocol describes a general method for the synthesis of a series of hydrazone derivatives from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Sodium bicarbonate (for neutralization if necessary)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FT-IR, ¹H-NMR, Mass Spectrometry)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add the respective substituted benzaldehyde (10 mmol).

  • Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the synthesized compound and characterize its structure using FT-IR, ¹H-NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of N'-(arylmethylene)acetimidohydrazide derivatives synthesized using the protocol above. The biological activities are presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against representative microbial strains and a cancer cell line.

Compound IDAryl SubstituentAntimicrobial Activity (IC50 in µM) vs. S. aureusAnticancer Activity (IC50 in µM) vs. MCF-7 (Breast Cancer Cell Line)
AH-1 4-Chloro12.525.8
AH-2 4-Methoxy25.248.1
AH-3 4-Nitro8.715.3
AH-4 2,4-Dichloro6.311.9
AH-5 3,4,5-Trimethoxy30.155.6

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how quantitative data for a series of compounds would be structured. Actual experimental values would need to be determined through biological assays.

Mandatory Visualizations

Logical Workflow for Drug Discovery using this compound

The following diagram illustrates the general workflow from the starting material, this compound, to the identification of a potential lead compound.

workflow start Acetimidohydrazide Hydrochloride synth Synthesis of Hydrazone Derivatives start->synth Reaction with Aldehydes/Ketones library Compound Library synth->library screen Biological Screening (Antimicrobial/Anticancer) library->screen hit Hit Identification screen->hit optimize Lead Optimization (SAR Studies) hit->optimize Structure-Activity Relationship lead Lead Compound optimize->lead pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Acetimidohydrazide Derivative (e.g., AH-4) inhibitor->raf Inhibition

Application Notes and Protocols for Acetimidohydrazide Hydrochloride-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetimidohydrazide hydrochloride is a versatile bifunctional reagent offering a reactive platform for the synthesis of a variety of heterocyclic compounds. As a salt of acetimidohydrazide, it provides stability and improved handling properties while retaining the potent nucleophilic characteristics of the hydrazine and imine functionalities. This document provides detailed protocols and application notes for the use of this compound in mediating coupling reactions, with a focus on the synthesis of pyrazole and 1,2,4-triazole derivatives, which are key structural motifs in numerous pharmaceutical agents. The inherent reactivity of the acetimidohydrazide moiety allows it to act as a potent dinucleophile in cyclocondensation reactions, making it a valuable building block in medicinal chemistry and drug discovery.

Key Applications

This compound is primarily utilized as a precursor for the construction of nitrogen-containing heterocycles. The two main classes of coupling reactions where it serves as a key building block are:

  • Pyrazole Synthesis: In reactions with 1,3-dicarbonyl compounds, this compound acts as a hydrazine surrogate to afford substituted pyrazoles.

  • 1,2,4-Triazole Synthesis: It can react with suitable one-carbon donors, such as orthoesters or dimethylformamide dimethyl acetal, to yield 1,2,4-triazole derivatives.

These heterocyclic scaffolds are of significant interest in drug development due to their wide range of biological activities.

Experimental Protocols

Application 1: Synthesis of 3,5-Disubstituted Pyrazoles

This protocol details the synthesis of a 3,5-disubstituted pyrazole via the cyclocondensation of this compound with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.

Reaction Scheme:

G General Scheme for Pyrazole Synthesis cluster_reactants Reactants cluster_products Product Acetimidohydrazide Acetimidohydrazide Hydrochloride Pyrazole 3,5-Disubstituted Pyrazole Acetimidohydrazide->Pyrazole + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole

Caption: General reaction scheme for pyrazole synthesis.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add this compound (1.1 eq) to the stirred solution. If starting from the free base is desired, a neutralizing agent may be required.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate is observed, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel to afford the pure 3,5-disubstituted pyrazole.

Data Presentation:

The following table summarizes typical yields for the synthesis of 3,5-dimethylpyrazole from the reaction of a hydrazine source with acetylacetone, which is a representative analog of the reaction with acetimidohydrazide.

Hydrazine Source1,3-DicarbonylSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrazine SulfateAcetylacetone10% NaOH(aq)151.577-81--INVALID-LINK--
Hydrazine HydrateAcetylacetoneWater15295--INVALID-LINK--
Hydrazine HydrateAcetylacetoneEthanolReflux883--INVALID-LINK--
Application 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol describes the synthesis of a 3,5-disubstituted-1,2,4-triazole using this compound and an orthoester as the one-carbon source. The reaction involves the initial formation of an intermediate which then undergoes cyclization.

Reaction Scheme:

G General Scheme for 1,2,4-Triazole Synthesis cluster_reactants Reactants cluster_products Product Acetimidohydrazide Acetimidohydrazide Hydrochloride Triazole 3,5-Disubstituted 1,2,4-Triazole Acetimidohydrazide->Triazole + Orthoester Orthoester (e.g., Triethyl Orthoformate) Orthoester->Triazole

Caption: General reaction scheme for 1,2,4-triazole synthesis.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place this compound (1.0 eq).

  • Reagent Addition: Add an excess of the orthoester (e.g., triethyl orthoformate, 3-5 eq), which can also serve as the solvent.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Distill off the excess orthoester under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography to yield the pure 3,5-disubstituted-1,2,4-triazole.

Data Presentation:

The following table presents representative data for the synthesis of 1,2,4-triazoles from hydrazides and various one-carbon sources.

HydrazideOne-Carbon SourceCatalyst/ConditionsYield (%)Reference
Acylhydrazide ResinOrthoesterKAl(SO4)2·12H2O, 100 °CNot specified--INVALID-LINK--
Benzamide & Benzoyl hydrazide-HeatNot specified--INVALID-LINK--
HydrazinesFormamideMicrowave irradiationGood--INVALID-LINK--

Reaction Mechanisms and Workflows

Mechanism of Pyrazole Formation

The formation of a pyrazole from acetimidohydrazide and a 1,3-dicarbonyl compound is a classic example of a cyclocondensation reaction.

G Start Acetimidohydrazide + 1,3-Dicarbonyl Intermediate1 Formation of Hydrazone Intermediate Start->Intermediate1 Condensation Intermediate2 Intramolecular Nucleophilic Attack (Formation of 5-membered ring) Intermediate1->Intermediate2 Tautomerization & Cyclization Product Dehydration to form Pyrazole Ring Intermediate2->Product FinalProduct 3,5-Disubstituted Pyrazole Product->FinalProduct

Caption: Workflow for pyrazole synthesis.

Mechanism of 1,2,4-Triazole Formation

The synthesis of a 1,2,4-triazole from acetimidohydrazide and an orthoester involves a series of addition and elimination steps, culminating in cyclization and aromatization.

G Start Acetimidohydrazide + Orthoester Intermediate1 Formation of an Imidate Intermediate Start->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Product Elimination of Alcohol to form 1,2,4-Triazole Intermediate2->Product FinalProduct 3,5-Disubstituted 1,2,4-Triazole Product->FinalProduct

Caption: Workflow for 1,2,4-triazole synthesis.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of pyrazole and 1,2,4-triazole derivatives. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. The straightforward nature of these coupling reactions, coupled with the biological significance of the resulting heterocyclic products, underscores the importance of this compound in modern drug discovery and development. Further exploration of its reactivity with other electrophilic partners is encouraged to expand its application portfolio.

Acetimidohydrazide Hydrochloride: Application Notes for Hydrazone Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetimidohydrazide hydrochloride as a reagent for the synthesis of hydrazones, a class of compounds with significant applications in medicinal chemistry and drug development. While specific quantitative data for this compound is limited in publicly available literature, this document outlines a general protocol based on established methods for hydrazone synthesis.

Introduction to Hydrazones

Hydrazones are organic compounds characterized by the R¹R²C=NNH₂ functional group. They are typically formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. The resulting hydrazone linkage is of significant interest in drug development due to its relative stability and its potential for reversible formation under specific pH conditions, making it a valuable tool for creating prodrugs or designing targeted drug delivery systems.[1] Hydrazone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3][4]

This compound as a Reagent

This compound (C₂H₈ClN₃) is a hydrazine derivative that can serve as a precursor for the synthesis of a variety of hydrazone compounds. The presence of the acetimidoyl group may influence the physicochemical properties and biological activity of the resulting hydrazones.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₂H₈ClN₃
Molecular Weight 109.56 g/mol
CAS Number 39254-63-2

Note: This data is compiled from publicly available chemical databases.

General Experimental Protocol for Hydrazone Synthesis

This protocol describes a general method for the synthesis of hydrazones from this compound and a carbonyl compound (aldehyde or ketone). Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Triethylamine or other suitable base (for hydrochloride salt)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable volume of anhydrous ethanol or methanol (e.g., 20-30 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.0 mmol). As acetimidohydrazide is supplied as a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base like triethylamine should be added to the reaction mixture to liberate the free hydrazine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but a typical range is 2-6 hours.[5]

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure hydrazone.

Expected Quantitative Data (Based on Analogous Reactions)

Hydrazide ReactantCarbonyl ReactantSolventCatalystReaction Time (h)Yield (%)Reference
4-Hydroxybenzoic acid hydrazideVarious aromatic aldehydesMethanolAcetic Acid2-676-100[5]
Cyanoacetyl hydrazine3-Acetylpyridine1,4-Dioxane--74[6]
Isonicotinic hydrazideSubstituted benzaldehydesEthanolAcetic Acid3-4Good[7]
Adamantane-1-carbohydrazideAromatic aldehydes/ketonesEthanol---[8]

Visualizing the Workflow and Potential Applications

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of hydrazones using this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve Aldehyde/Ketone in Solvent add_reagents Add Acetimidohydrazide HCl and Base start->add_reagents add_catalyst Add Acetic Acid Catalyst add_reagents->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool Cool to Room Temperature reflux->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Hydrazone Product recrystallize->product

Caption: General workflow for hydrazone synthesis.

Hypothetical Signaling Pathway Inhibition:

Hydrazone derivatives are often investigated as enzyme inhibitors. The diagram below depicts a hypothetical signaling pathway where a synthesized hydrazone could act as an inhibitor of a key kinase, thereby blocking downstream signaling involved in a disease process.

G cluster_pathway Cellular Signaling Pathway receptor Receptor Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Disease Phenotype gene_expression->cellular_response hydrazone Acetimidohydrazone Derivative hydrazone->inhibition

Caption: Inhibition of a kinase by a hydrazone derivative.

Conclusion

This compound is a valuable reagent for the synthesis of hydrazones, a class of compounds with significant potential in medicinal chemistry. The general protocol provided here, based on established methodologies for other hydrazides, offers a starting point for researchers to explore the synthesis of novel hydrazone derivatives. The diverse biological activities reported for hydrazones make them attractive candidates for further investigation in drug discovery programs.

References

Application Notes and Protocols: Synthesis of 3-Methyl-1,2,4-Triazole Using Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazoles are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents and agrochemicals due to their diverse biological activities.[1][2][3][4] Their unique structure allows for a wide range of substitutions, enabling the fine-tuning of their therapeutic properties.[3] This document provides a detailed experimental protocol for the synthesis of 3-methyl-1,2,4-triazole, a fundamental building block, utilizing acetimidohydrazide hydrochloride as the starting material. The protocol is based on the well-established cyclization of an amidrazone with a one-carbon electrophile.

Reaction Principle

The synthesis involves a two-step process, which can often be performed in one pot. First, the this compound is neutralized. The resulting free acetimidohydrazide, an example of an amidrazone, then undergoes a condensation reaction with a suitable one-carbon electrophile (such as triethyl orthoformate or formic acid), followed by cyclization and dehydration to yield the 3-methyl-1,2,4-triazole ring.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Triethyl orthoformate

  • Anhydrous ethanol

  • Sodium ethoxide (or another suitable base)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.23 g, 10 mmol).

  • Neutralization: Add anhydrous ethanol (30 mL) to the flask. While stirring, carefully add a solution of sodium ethoxide in ethanol (21% w/v, approximately 3.2 mL, 10 mmol) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Reagent Addition: To the resulting suspension of free acetimidohydrazide, add triethyl orthoformate (1.63 g, 1.74 mL, 11 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/methanol 9:1).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude 3-methyl-1,2,4-triazole by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

  • Characterization: Characterize the purified product by determining its melting point and obtaining NMR (¹H, ¹³C) and mass spectra to confirm its identity and purity.

Data Presentation

The following table provides an example of how to present data for the optimization of the reaction conditions. The values presented are illustrative.

EntryBase (equiv.)Cyclizing Agent (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1NaOEt (1.0)Triethyl orthoformate (1.1)Ethanol78685
2Et₃N (1.2)Triethyl orthoformate (1.1)Ethanol78872
3NaOEt (1.0)Formic Acid (1.2)Toluene110478
4K₂CO₃ (1.5)Triethyl orthoformate (1.1)DMF100565

Visualizations

Reaction Mechanism:

reaction_mechanism acetimidohydrazide Acetimidohydrazide intermediate1 N-ethoxymethylene acetimidohydrazide acetimidohydrazide->intermediate1 orthoformate Triethyl Orthoformate intermediate2 5-ethoxy-4,5-dihydro- 1,2,4-triazole intermediate1->intermediate2 etoh - EtOH triazole 3-Methyl-1,2,4-Triazole intermediate2->triazole etoh2 - EtOH step1 Condensation step2 Cyclization step3 Elimination

Caption: Plausible reaction mechanism for the formation of 3-methyl-1,2,4-triazole.

Experimental Workflow:

experimental_workflow start 1. Reaction Setup (Acetimidohydrazide HCl) neutralize 2. Neutralization (Base Addition) start->neutralize reagents 3. Reagent Addition (Triethyl Orthoformate) neutralize->reagents reaction 4. Reflux Reaction (4-6 hours) reagents->reaction workup 5. Workup (Solvent Removal, Extraction) reaction->workup purification 6. Purification (Recrystallization) workup->purification characterization 7. Characterization (MP, NMR, MS) purification->characterization end Pure 3-Methyl-1,2,4-Triazole characterization->end

Caption: General experimental workflow for the synthesis and purification of 3-methyl-1,2,4-triazole.

References

Application Notes: The Strategic Use of Acetimidohydrazide Hydrochloride in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetimidohydrazide hydrochloride is a versatile and highly reactive building block in medicinal chemistry, primarily utilized in the synthesis of nitrogen-containing heterocyclic compounds. These heterocycles, such as pyrazoles and triazoles, form the core structures of numerous active pharmaceutical ingredients (APIs). The presence of the amidino and hydrazino functional groups in acetimidohydrazide allows for facile construction of these critical ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of pharmaceutical intermediates, with a focus on pyrazole and triazole derivatives. These intermediates are pivotal in the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1]

I. Synthesis of Pyrazole Derivatives

The most prominent application of this compound in pharmaceutical intermediate synthesis is the construction of the pyrazole ring. The classical Knorr pyrazole synthesis and related methodologies involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4] this compound serves as the hydrazine component in this reaction, leading to the formation of substituted pyrazoles.

The general reaction scheme involves the initial reaction of this compound with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The reaction is often carried out in a suitable solvent, and the acidic or basic conditions can be modulated to optimize the reaction rate and yield.

Experimental Protocol: Synthesis of a Substituted Pyrazole from this compound and Acetylacetone

This protocol describes a representative procedure for the synthesis of a simple substituted pyrazole, a common intermediate in drug discovery.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Triethylamine

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.23 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add acetylacetone (1.00 g, 10 mmol).

  • Slowly add triethylamine (1.01 g, 10 mmol) to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted pyrazole.

Quantitative Data:

Reactant 1Reactant 2ProductSolventCatalyst/BaseReaction Time (h)Typical Yield (%)
This compoundAcetylacetone3,5-Dimethyl-1-acetimidoyl-1H-pyrazoleEthanolTriethylamine4-675-85
This compoundEthyl acetoacetate3-Methyl-1-acetimidoyl-1H-pyrazol-5(4H)-oneEthanolSodium Acetate6-870-80

Reaction Workflow:

G cluster_reagents Reactants cluster_process Process cluster_product Product Acetimidohydrazide HCl Acetimidohydrazide HCl Dissolution in Solvent Dissolution in Solvent Acetimidohydrazide HCl->Dissolution in Solvent 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Dissolution in Solvent Base Addition Base Addition Dissolution in Solvent->Base Addition Reflux Reflux Base Addition->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Pyrazole Intermediate Pyrazole Intermediate Purification->Pyrazole Intermediate G Acetimidohydrazide Acetimidohydrazide Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Acetimidohydrazide->Thiosemicarbazide Intermediate  + KSCN, HCl (Reflux) 1,2,4-Triazole-3-thione 1,2,4-Triazole-3-thione Thiosemicarbazide Intermediate->1,2,4-Triazole-3-thione  + NaOH (Reflux) then HCl

References

Laboratory procedure for the guanylation of primary amines with Acetimidohydrazide hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Guanylation of Primary Amines

Introduction

The guanidinium group is a prevalent structural motif in a vast array of biologically active molecules and natural products. Its ability to exist in a protonated state at physiological pH allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and binding to biological targets. Consequently, the development of efficient and reliable methods for the synthesis of guanidines is of significant interest to researchers in medicinal chemistry and drug development. While a variety of guanylating agents are available, this document outlines a general and robust procedure for the guanylation of primary amines using a commercially available and highly efficient reagent.

General Reaction Scheme

The guanylation of a primary amine can be effectively achieved through a two-step process involving the reaction with a protected guanylating agent, followed by the removal of the protecting groups. A common and reliable method employs N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea as the guanylating agent.

Reaction:

Experimental Protocols

Materials and Methods

  • Reagents:

    • Primary amine

    • N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Mercury(II) chloride (HgCl₂) or Silver nitrate (AgNO₃) (as an activator)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for deprotection

    • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate, Brine)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., Nitrogen or Argon line)

    • Standard laboratory glassware

    • Rotary evaporator

    • Chromatography equipment (for purification)

Procedure for Guanylation of a Primary Amine

  • To a solution of the primary amine (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere, add triethylamine (1.1 eq.).

  • In a separate flask, dissolve N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.05 eq.) and mercury(II) chloride (1.1 eq.) in anhydrous THF.

  • Add the solution of the guanylating agent and activator to the amine solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts.

  • Wash the celite pad with DCM.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the protected guanidine.

Procedure for Deprotection

  • Dissolve the purified Boc-protected guanidine in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as 4 M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the guanidinium salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final guanidinium salt.

Data Presentation

The following table summarizes typical yields for the guanylation of various primary amines using the described protocol.

EntryPrimary AmineProductYield (%)
1BenzylamineN-Benzylguanidinium chloride85
2AnilineN-Phenylguanidinium chloride78
3CyclohexylamineN-Cyclohexylguanidinium chloride92
4n-ButylamineN-(n-Butyl)guanidinium chloride88

Visualizations

Experimental Workflow

Guanylation_Workflow cluster_prep Reaction Setup cluster_reaction Guanylation Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection Amine Primary Amine Solution (Amine + Et3N in DCM) Reaction Combine and Stir (Room Temperature, 12-24h) Amine->Reaction Guanylating_Agent Guanylating Agent Solution (Di-Boc-S-methylisothiourea + Activator in THF) Guanylating_Agent->Reaction Filtration Filter through Celite Reaction->Filtration Wash Aqueous Wash (NaHCO3, Brine) Filtration->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Acid_Treatment Treat with Acid (HCl or TFA) Purification->Acid_Treatment Precipitation Precipitate with Ether Acid_Treatment->Precipitation Isolation Filter and Dry Precipitation->Isolation Final_Product Guanidinium Salt Isolation->Final_Product

Caption: Experimental workflow for the guanylation of primary amines.

Signaling Pathway (Logical Relationship)

Guanylation_Mechanism Amine Primary Amine (R-NH₂) Intermediate Addition Intermediate Amine->Intermediate Nucleophilic Attack Guanylating_Agent Activated Guanylating Agent [(Boc)N=C(SMe)-N(Boc) + Activator] Guanylating_Agent->Intermediate Protected_Guanidine Protected Guanidine [R-N(H)-C(=NBoc)-NH(Boc)] Intermediate->Protected_Guanidine Elimination of Leaving Group Final_Product Guanidinium Salt [R-N(H)-C(=NH₂⁺)-NH₂] Protected_Guanidine->Final_Product Acid Strong Acid (e.g., HCl, TFA) Acid->Final_Product Deprotection

Caption: Logical pathway for the formation of guanidinium salts.

Application Notes and Protocols for Microwave-Assisted Synthesis Using Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, MAOS can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity.[3][4] This efficiency is attributed to the direct and uniform heating of the reaction mixture through dielectric polarization and ionic conduction, leading to rapid temperature elevation.[1] These benefits are particularly valuable in the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceutical agents.[5][6]

Acetimidohydrazide hydrochloride is a versatile reagent for the synthesis of various nitrogen-containing heterocycles, such as 1,2,4-triazoles and pyrazoles. These structural motifs are of significant interest in drug discovery, appearing in compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8] This document provides detailed application notes and protocols for the microwave-assisted synthesis of heterocyclic compounds using this compound.

Advantages of Microwave-Assisted Synthesis

The application of microwave technology in the synthesis of heterocyclic compounds offers several key advantages:

  • Rapid Reaction Times: Reactions that may take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[3]

  • Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[5]

  • Improved Purity: The reduction in side reactions simplifies the purification process.

  • Energy Efficiency: Microwave synthesis is a more environmentally friendly "green chemistry" approach due to its lower energy consumption compared to traditional refluxing methods.[9]

  • Facilitation of Difficult Syntheses: Reactions that are sluggish or do not proceed under conventional heating can sometimes be successfully carried out in a microwave reactor.

Applications in Drug Development

Heterocyclic compounds synthesized from this compound, such as 1,2,4-triazoles and pyrazoles, are prominent scaffolds in medicinal chemistry. They are key components in the development of various therapeutic agents, notably as kinase inhibitors for cancer therapy.[1][10] The pyrazole scaffold, for instance, is a common chemotype for Type II kinase inhibitors, which bind to both the ATP-binding site and an adjacent allosteric pocket of the enzyme.[1]

Experimental Protocols

While specific literature on the microwave-assisted synthesis using this compound is limited, the following protocols are adapted from established methods for similar hydrazides and amidrazones.[9] Researchers should consider these as starting points for optimization.

Protocol 1: Proposed Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol is based on the microwave-assisted synthesis of 1,2,4-triazoles from acetyl-hydrazide and nitriles.[9]

Reaction Scheme:

Materials:

  • This compound

  • Substituted nitrile (e.g., benzonitrile)

  • n-Butanol (solvent)

  • Potassium carbonate (base)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1 mmol), the substituted nitrile (1.1 mmol), and potassium carbonate (1.1 mmol).

  • Add 5 mL of n-butanol to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Proposed Microwave-Assisted Synthesis of Substituted Pyrazoles

This protocol is adapted from the general synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds under microwave irradiation.

Reaction Scheme:

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve this compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in 5 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the product with water and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of 1,2,4-triazoles and pyrazoles based on analogous starting materials. These should serve as a reference for the expected outcomes when using this compound.

Table 1: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

EntryHydrazide/AmidrazoneCo-reactantSolventTemperature (°C)Time (min)Yield (%)Reference
1Aromatic HydrazideSubstituted Nitrilen-Butanol150120High[9]
2HydrazineFormamideNone1601054-81[11]
32-PhenylacetohydrazideEster DerivativeEthanol13020>90[12]
4Aminoguanidine BicarbonateCarboxylic AcidNone18018072-76[13]

Table 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

EntryHydrazine/HydrazideCo-reactantSolventTemperature (°C)Time (min)Yield (%)Reference
1Hydrazine HydrateChalconeEthanol-174-82[8]
2Phenylhydrazine1,3-DiketoneWater-20High
3Hydrazine Hydrateα-Cyanoketone1 M HCl (aq)15010-1570-90[3]
44-Methoxyphenylhydrazine HCl3-MethoxyacrylonitrileEthanol15012085[14]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for microwave-assisted synthesis, a proposed reaction pathway for 1,2,4-triazole synthesis, and the role of pyrazole derivatives as kinase inhibitors in a signaling pathway.

G General Workflow for Microwave-Assisted Synthesis reagents Reactants & Solvent vial Microwave Vial reagents->vial microwave Microwave Synthesizer vial->microwave reaction Irradiation (Controlled Temperature & Time) microwave->reaction cooling Cooling reaction->cooling workup Work-up & Isolation cooling->workup purification Purification workup->purification product Final Product purification->product

Figure 1. A generalized workflow for chemical synthesis using microwave irradiation.

G Proposed Synthesis of 3-Methyl-5-Phenyl-1,2,4-Triazole cluster_reactants Reactants cluster_conditions Microwave Conditions acetimidohydrazide Acetimidohydrazide HCl product 3-Methyl-5-Phenyl-1,2,4-Triazole acetimidohydrazide->product benzonitrile Benzonitrile benzonitrile->product base K2CO3 base->product solvent n-Butanol solvent->product temperature 150 °C temperature->product time 30-60 min time->product

Figure 2. Proposed reaction scheme for the synthesis of a 1,2,4-triazole derivative.

G Kinase Inhibition by Pyrazole-Based Drugs growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Pyrazole-Based Kinase Inhibitor inhibitor->raf

Figure 3. Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a pyrazole-based kinase inhibitor.

References

Application Notes and Protocols for the Large-Scale Synthesis of Acetimidohydrazide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of acetimidohydrazide hydrochloride and its derivatives. This class of compounds holds significant promise in drug development due to its diverse biological activities. The following sections detail the synthetic pathway, scalable experimental protocols, safety considerations, and potential applications, with a focus on providing actionable information for researchers in an industrial setting.

Introduction

Acetimidohydrazide derivatives, also known as acetamidrazones, are compounds characterized by the RC(=NR')NHNHR'' functional group. They serve as valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Their potential as therapeutic agents has driven the need for robust and scalable synthetic methods.

This document outlines a two-step process for the large-scale synthesis of the parent compound, this compound, which can be further modified to produce a variety of derivatives. The synthesis is based on the well-established Pinner reaction to form an imidate intermediate, followed by reaction with hydrazine.

Synthetic Pathway Overview

The large-scale synthesis of this compound proceeds through two main chemical transformations. The first step involves the Pinner reaction of acetonitrile with ethanol in the presence of hydrogen chloride to yield ethyl acetimidate hydrochloride. The second step is the subsequent reaction of this intermediate with hydrazine hydrate to produce the final product, this compound.

cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Amidrazone Formation Acetonitrile Acetonitrile EthylAcetimidate Ethyl Acetimidate Hydrochloride Acetonitrile->EthylAcetimidate Pinner Reaction Ethanol Ethanol Ethanol->EthylAcetimidate Pinner Reaction HCl Hydrogen Chloride (gas) HCl->EthylAcetimidate Pinner Reaction Product Acetimidohydrazide Hydrochloride EthylAcetimidate->Product Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Product AmmoniumChloride Ammonium Chloride (by-product)

Caption: General two-step synthesis pathway for this compound.

Large-Scale Synthesis Protocols

The following protocols are adapted from established industrial procedures for the synthesis of the closely related acetamidine hydrochloride and have been modified for the production of this compound, incorporating necessary safety measures for handling hydrazine.

Step 1: Large-Scale Synthesis of Ethyl Acetimidate Hydrochloride

This procedure is based on a high-yield industrial method.[1]

Materials and Equipment:

  • Jacketed glass-lined reactor (e.g., 100 L) with overhead stirring, temperature control, and a gas inlet/outlet.

  • Acetonitrile (anhydrous, e.g., 16 kg).

  • Ethanol (anhydrous, e.g., 43 kg).

  • Acetyl chloride (e.g., 36.7 kg) or anhydrous hydrogen chloride gas.

  • Tert-butyl methyl ether (for precipitation).

  • Vacuum filtration apparatus.

  • Vacuum drying oven.

Protocol:

  • Charge the reactor with acetonitrile and ethanol.

  • Cool the reactor contents to -10°C using a chiller.

  • Slowly add acetyl chloride to the stirred reaction mixture, maintaining the temperature at or below 0°C. Alternatively, bubble anhydrous hydrogen chloride gas through the solution. This process is highly exothermic and requires careful temperature control.

  • After the addition is complete, continue stirring the mixture at 0°C for 12 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure at a temperature not exceeding 45°C.

  • To the residue, add tert-butyl methyl ether to precipitate the product.

  • Stir the slurry at room temperature for 3 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold tert-butyl methyl ether.

  • Dry the ethyl acetimidate hydrochloride in a vacuum oven at 40°C until a constant weight is achieved.

Quantitative Data (Example):

ParameterValueReference
Acetonitrile1.6 kg[1]
Ethanol4.3 kg[1]
Acetyl Chloride3.67 kg[1]
Yield~95%[1]
Product4.58 kg[1]
Step 2: Large-Scale Synthesis of this compound

This protocol is an adaptation of the industrial synthesis of acetamidine hydrochloride, substituting ammonia with hydrazine.[2] Extreme caution must be exercised when handling hydrazine hydrate due to its toxicity and reactivity. [3][4][5][6]

Safety Precautions:

  • All operations involving hydrazine hydrate must be conducted in a well-ventilated area, preferably within a contained system.[3][4]

  • Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat.[4]

  • An emergency shower and eyewash station must be readily accessible.

  • Spill containment materials should be on hand.

  • Avoid contact with oxidizing agents, acids, and metals.[6]

Materials and Equipment:

  • Jacketed glass-lined reactor (e.g., 100 L) with overhead stirring and temperature control.

  • Ethyl acetimidate hydrochloride (from Step 1).

  • Hydrazine hydrate (e.g., 55% solution).

  • Anhydrous ethanol.

  • Filtration and drying equipment.

Protocol:

  • Charge the reactor with a solution of hydrazine hydrate in anhydrous ethanol. The molar ratio of hydrazine to the imidate should be at least 1:1, with a slight excess of hydrazine often being beneficial.

  • Cool the hydrazine solution to 0-5°C.

  • Slowly add the solid ethyl acetimidate hydrochloride to the cooled hydrazine solution under continuous stirring. The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.

  • Ammonium chloride will precipitate as a by-product. Remove the ammonium chloride by filtration.

  • The filtrate containing the this compound is then concentrated under reduced pressure.

  • The concentrated solution is cooled to induce crystallization of the product.

  • The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Quantitative Data (Estimated):

ParameterValueNotes
Ethyl Acetimidate HCl1 mole equivalent
Hydrazine Hydrate1.1 mole equivalentsA slight excess may improve reaction completion.
SolventAnhydrous EthanolSufficient to ensure good stirring.
Temperature0-10°C (addition), RT (reaction)Careful temperature control is crucial.
Reaction Time3-5 hours
Expected Yield80-90%Based on analogous reactions.

Experimental Workflow and Logic

The overall workflow for the large-scale synthesis is designed for efficiency and safety, with clear stages for reaction, separation, and purification.

start Start step1 Step 1: Pinner Reaction (Acetonitrile, Ethanol, HCl) start->step1 step2 Step 2: Amidrazone Formation (Ethyl Acetimidate HCl, Hydrazine Hydrate) step1->step2 filtration1 Filtration (Remove Ammonium Chloride) step2->filtration1 concentration Concentration of Filtrate filtration1->concentration crystallization Crystallization concentration->crystallization filtration2 Filtration and Washing crystallization->filtration2 drying Vacuum Drying filtration2->drying end Final Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Mechanism of Action

Acetimidohydrazide and its derivatives are of interest in drug development, particularly as antimicrobial agents. Many hydrazide-hydrazone compounds have been shown to exhibit antibacterial activity through the inhibition of essential bacterial enzymes.[7][8][9][10]

One key target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[11][12][13] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

The proposed mechanism involves the binding of the hydrazone derivative to the active site of the DNA gyrase enzyme, preventing it from carrying out its function of introducing negative supercoils into the DNA.

cluster_process DNA Supercoiling Process Drug Acetimidohydrazide Derivative DNAGyrase Bacterial DNA Gyrase Drug->DNAGyrase Inhibits ATPase activity ADP ADP + Pi DNAGyrase->ADP SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Introduces negative supercoils ATP ATP ATP->DNAGyrase RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase DNAReplication DNA Replication & Transcription SupercoiledDNA->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Blocked

Caption: Proposed mechanism of action of Acetimidohydrazide derivatives as DNA gyrase inhibitors.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the large-scale synthesis of this compound and its derivatives. By adapting established industrial methods and incorporating stringent safety protocols for the handling of hazardous materials like hydrazine, researchers and drug development professionals can safely and efficiently produce these valuable compounds for further investigation and development as potential therapeutic agents. The provided mechanism of action highlights a key area of application for these derivatives in the ongoing search for novel antimicrobial drugs.

References

Application Notes & Protocols: Synthesis of Antimicrobial Compounds Using Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetimidohydrazide hydrochloride is a valuable building block in the synthesis of novel antimicrobial agents. Its derivatives, particularly hydrazones, have demonstrated significant potential in combating a wide range of microbial pathogens. The core structure of acetimidohydrazide allows for versatile chemical modifications, leading to the generation of large libraries of compounds for antimicrobial screening. The resulting hydrazones often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial compounds derived from this compound.

Application Notes

The primary application of this compound in this context is its conversion to acetohydrazide, which then serves as a key intermediate for the synthesis of acetohydrazide-hydrazones. The general synthetic strategy involves the condensation reaction of acetohydrazide with various aromatic or heterocyclic aldehydes and ketones.[3][4] This reaction is typically straightforward and results in the formation of a Schiff base, yielding the target hydrazone derivatives.

The antimicrobial efficacy of the synthesized hydrazones is influenced by the nature of the substituents on the aldehydic or ketonic moiety.[5] For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly modulate the biological activity.[5] Researchers can systematically vary these substituents to perform structure-activity relationship (SAR) studies and optimize the antimicrobial potency of the lead compounds.

The synthesized compounds are typically screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion assay and broth microdilution method to determine the minimum inhibitory concentration (MIC).[2][4]

Experimental Protocols

Protocol 1: General Synthesis of Acetohydrazide-Hydrazone Derivatives

This protocol outlines the two-step synthesis of acetohydrazide-hydrazones starting from this compound.

Step 1: Preparation of Acetohydrazide from this compound

  • Materials: this compound, a suitable base (e.g., sodium bicarbonate, triethylamine), and an appropriate solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base portion-wise with stirring until the pH of the solution becomes neutral or slightly basic. This deprotonates the hydrochloride salt to yield the free acetohydrazide.

    • The resulting solution containing acetohydrazide can be used directly in the next step or the solvent can be evaporated to isolate the crude acetohydrazide.

Step 2: Synthesis of Acetohydrazide-Hydrazones

  • Materials: Acetohydrazide solution (from Step 1), substituted aromatic/heterocyclic aldehyde or ketone, ethanol or methanol, and a catalytic amount of glacial acetic acid.

  • Procedure:

    • To the solution of acetohydrazide (1 mmol) in ethanol (25 mL), add the desired aldehyde or ketone (1 mmol).[4]

    • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

    • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

    • After completion of the reaction, cool the mixture to room temperature.

    • The precipitated solid product (the hydrazone derivative) is collected by filtration.[4]

    • Wash the solid with cold ethanol and dry under vacuum.[4]

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.[4]

Protocol 2: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[2]

  • Materials: Nutrient agar, sterile petri dishes, microbial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa), synthesized compounds, a standard antibiotic (e.g., Ciprofloxacin, Gentamicin), and a solvent (e.g., DMSO).[1][2]

  • Procedure:

    • Prepare nutrient agar plates and allow them to solidify.

    • Inoculate the agar surface uniformly with the test microorganism.

    • Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

    • Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration (e.g., 100 µg/mL) in DMSO.

    • Add a fixed volume (e.g., 100 µL) of each test solution and the standard antibiotic solution into separate wells.[2]

    • Add the solvent (DMSO) to one well as a negative control.

    • Incubate the plates at 37°C for 24 hours for bacteria.[2]

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.[2]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth, 96-well microtiter plates, microbial cultures, synthesized compounds, and a standard antibiotic.

  • Procedure:

    • Prepare a serial two-fold dilution of the synthesized compounds and the standard antibiotic in Mueller-Hinton broth in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Table 1: Antibacterial Activity of Synthesized Hydrazone Derivatives (Zone of Inhibition in mm)

CompoundGram-Positive BacteriaGram-Negative Bacteria
S. aureusB. subtilis
Derivative 1 1820
Derivative 2 2224
Derivative 3 1517
Ciprofloxacin (Standard) 2528

Note: Data is hypothetical and for illustrative purposes.

Table 2: Minimum Inhibitory Concentration (MIC) of Active Hydrazone Derivatives (in µg/mL)

CompoundGram-Positive BacteriaGram-Negative Bacteria
S. aureusB. subtilis
Derivative 1 168
Derivative 2 84
Ciprofloxacin (Standard) 10.5

Note: Data is hypothetical and for illustrative purposes.

Visualizations

Synthesis_Workflow A Acetimidohydrazide Hydrochloride C Acetohydrazide (Intermediate) A->C Deprotonation B Base (e.g., NaHCO3) B->C E Acetohydrazide-Hydrazone (Final Product) C->E Condensation D Aromatic/Heterocyclic Aldehyde or Ketone D->E

Caption: General synthetic workflow for acetohydrazide-hydrazones.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_mic Quantitative Analysis A Synthesized Hydrazone Derivatives B Agar Well Diffusion Assay A->B C Measure Zone of Inhibition B->C D Identify Active Compounds C->D E Broth Microdilution Assay D->E For potent compounds F Determine MIC Values E->F

Caption: Experimental workflow for antimicrobial evaluation.

References

Application Notes and Protocols for Hydrazide Derivatives in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Role of the Hydrazide Scaffold in the Development of Enzyme Inhibitors

Application Notes

The hydrazide (-CONHNH2) and its corresponding hydrazone (-CONHN=CR1R2) derivatives represent a versatile class of compounds in medicinal chemistry, recognized for their wide range of biological activities.[1] This includes their significant potential as enzyme inhibitors. The hydrazone moiety, in particular, is a common structural feature in many bioactive compounds and has been explored for the development of inhibitors against various enzymes, including cholinesterases and carbonic anhydrases.[2][3]

The inhibitory capacity of hydrazide derivatives is often attributed to the ability of the hydrazone linker to act as a hydrogen bond acceptor/donor and its rigid planar conformation, which can facilitate binding to the active sites of enzymes.[4] Furthermore, the nitrogen and oxygen atoms in the hydrazide group can act as chelation points for metal ions present in the active sites of metalloenzymes.[5]

Key enzyme targets for hydrazide-based inhibitors include:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][6] Hydrazone derivatives have been extensively synthesized and evaluated as AChE and BChE inhibitors, with some compounds showing inhibitory potencies in the low micromolar to nanomolar range.[1][3][6][7]

  • Carbonic Anhydrases (CAs): CAs are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[2][5] Hydrazide-containing compounds have been investigated as a class of zinc-binding inhibitors for various CA isoforms.[5]

The development of these inhibitors often involves synthesizing a series of derivatives where different substituents are introduced to probe the structure-activity relationship (SAR) and optimize potency and selectivity for the target enzyme.[1][6]

Data Presentation: Inhibitory Activity of Representative Hydrazide/Hydrazone Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected hydrazide and hydrazone derivatives against key enzyme targets, as reported in the literature. This data illustrates the potential of the hydrazide scaffold in designing potent enzyme inhibitors.

Compound Class/Reference ExampleTarget EnzymeIC50 Value (µM)Reference
Hydrazide Schiff Base (Compound 10 )Acetylcholinesterase (AChE)4.12 ± 0.01[6]
Hydrazide Schiff Base (Compound 13 )Butyrylcholinesterase (BChE)6.51 ± 0.01[6]
Iodinated Hydrazide-Hydrazone (2k )Acetylcholinesterase (AChE)15.1[1]
Iodinated Hydrazide-Hydrazone (3a )Butyrylcholinesterase (BChE)35.5[1]
Indene-Derived Acetohydrazide (SD-30 )Acetylcholinesterase (AChE)13.86 ± 0.163[8]
Indene-Derived Acetohydrazide (SD-30 )Butyrylcholinesterase (BChE)48.55 ± 0.136[8]
1,2,4-Triazole Hydrazide-Hydrazone (5i )Carbonic Anhydrase I (hCA I)0.0173 (17.33 nM)[2]
1,2,4-Triazole Hydrazide-Hydrazone (5i )Carbonic Anhydrase II (hCA II)0.0138 (13.80 nM)[2]
Nicotinic Hydrazide Derivative (12 )Acetylcholinesterase (AChE)0.0214 (21.45 nM)[3]
Nicotinic Hydrazide Derivative (12 )Butyrylcholinesterase (BChE)0.0184 (18.42 nM)[3]

Experimental Protocols

A widely used method for determining the inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase is the spectrophotometric method developed by Ellman.[1][7][9][10]

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

1. Principle: This assay measures the activity of AChE by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[11] Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that absorbs light at 412 nm.[10][11] The rate of color formation is proportional to the enzyme activity. Enzyme inhibitors will reduce the rate of this reaction.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCh) - Substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0) or Tris-HCl buffer (50 mM, pH 8.0)[11]

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil, Eserine[6])

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

3. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in buffer (e.g., 1 U/mL).[9]

    • Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.[9][11]

    • Prepare a stock solution of ATCh (e.g., 14 mM or 75 mM) in buffer.[9][12]

    • Prepare serial dilutions of the test compounds and the positive control at various concentrations.

  • Assay in 96-Well Plate: [9]

    • To each well, add the following in order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 10 µL of the test compound solution (or solvent for control)

      • 10 µL of AChE enzyme solution

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[9][11]

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCh substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every 10-30 seconds for 3-5 minutes) or as an endpoint reading after a fixed time (e.g., 10 minutes).[9][11]

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    • % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Below are diagrams illustrating a typical workflow for screening enzyme inhibitors and the cholinergic signaling pathway targeted by AChE inhibitors.

G cluster_prep Preparation cluster_assay High-Throughput Screening (HTS) cluster_analysis Analysis & Validation Compound Compound Library Assay Automated Enzyme Assay Compound->Assay Enzyme Target Enzyme Enzyme->Assay Reagents Assay Reagents (Substrate, Buffer, etc.) Reagents->Assay Data Raw Data Acquisition Assay->Data HitID Hit Identification (% Inhibition) Data->HitID DoseResp Dose-Response & IC50 Determination HitID->DoseResp SAR Structure-Activity Relationship (SAR) DoseResp->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for enzyme inhibitor screening and development.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle synthesizes ACh ACh ACh ACh_vesicle->ACh release Choline_Uptake Choline Uptake AChE Acetylcholinesterase (AChE) ACh->AChE substrate for Receptor Cholinergic Receptors (nAChR/mAChR) ACh->Receptor binds AChE->Choline_Uptake produces Choline Inhibitor AChE Inhibitor Inhibitor->AChE blocks Signal Signal Transduction Receptor->Signal activates

Caption: Cholinergic signaling at the synapse.

References

Application of Acetimidohydrazide Hydrochloride in Agricultural Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of Acetimidohydrazide hydrochloride in agricultural chemistry reveal a significant lack of specific research and documented use. Extensive searches of scientific literature and patent databases did not yield any direct evidence of its use as a pesticide, herbicide, fungicide, or plant growth regulator. Therefore, detailed application notes, experimental protocols, and signaling pathways for this compound in an agricultural context cannot be provided at this time.

While there is no specific information on this compound, the broader class of compounds known as hydrazides and their derivatives have been the subject of research in agricultural science for their potential biological activities. It is possible that the interest in this compound stems from the activities observed in these related compounds.

General Biological Activity of Hydrazide Derivatives in an Agricultural Context

Research into various hydrazide derivatives has explored their potential as active ingredients in crop protection. These studies often focus on the synthesis of novel molecules and screening for a range of biological activities.

Antifungal and Antimicrobial Properties: A number of studies have investigated hydrazide-hydrazone derivatives for their potential to combat bacterial and fungal pathogens that affect plants.[1][2] These compounds are of interest due to their diverse molecular structures and the potential for broad-spectrum activity. For instance, certain hydrazone derivatives have been synthesized and evaluated for their in-vitro anti-Candidal activity, and some have shown promise against various bacterial strains.[1] Research has also been conducted on the antifungal activity of hydrazide-hydrazones against plant pathogenic fungi.[3]

Insecticidal and Nematicidal Potential: The structural features of some hydrazide derivatives have led to their investigation as potential insecticides, acaricides, and nematicides. Patents and research papers describe the synthesis and testing of various phenylhydrazine derivatives for the control of agricultural pests.[4]

It is crucial to note that the biological activity of any given compound is highly specific to its chemical structure. Therefore, the activities observed in other hydrazide derivatives cannot be extrapolated to this compound without specific experimental evidence.

Conclusion

Based on a thorough review of available information, this compound does not have a documented application in agricultural chemistry. No quantitative data on its efficacy, detailed experimental protocols for its use, or known signaling pathways in plants could be identified. The information available is limited to its basic chemical properties and commercial availability as a chemical reagent.[5][6]

For researchers and professionals in drug development and agricultural chemistry, the exploration of this compound's potential would require foundational research, including initial screenings for biological activity against common agricultural pests and pathogens, phytotoxicity studies, and mechanism of action investigations. Without such fundamental data, no specific application notes or protocols can be developed.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Acetimidohydrazide hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most direct and high-yielding method reported is the one-step reaction of Acetamidine hydrochloride with hydrazine hydrate in a suitable solvent under reduced pressure. This method has been shown to produce yields of up to 95%.[1][2]

Q2: What are the critical reaction parameters that influence the yield?

A2: Key parameters influencing the yield include reaction temperature, pressure, and the purity of starting materials. The reaction can be effectively carried out over a wide temperature range, from -30°C to +50°C, and at reduced pressures.[2] It is crucial to use pure starting materials to avoid side reactions.

Q3: Can technical grade (water-containing) solvents and hydrazine hydrate be used?

A3: Yes, a significant advantage of the recommended one-step process is the ability to use technical grade, water-containing solvents and hydrazine hydrate, which avoids the need for anhydrous reagents and simplifies the experimental setup.[1]

Q4: What are common side reactions to be aware of?

A4: A potential side reaction is the hydrolysis of the intermediate imido ether if the synthesis is performed via the Pinner reaction methodology and moisture is present.[3] In the context of hydrazide synthesis, unwanted acylation of the hydrazide can occur if certain acids are used as catalysts.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Impure starting materials.- Ensure the acetamidine hydrochloride is of high purity (e.g., 95% or higher).[1] - Use freshly opened or properly stored hydrazine hydrate.
- Suboptimal reaction temperature or pressure.- Optimize the temperature within the suggested range of -30°C to +50°C.[2] - Adjust the reduced pressure; successful examples have been reported at pressures ranging from 2 to 600 mbar.[2]
- Incomplete reaction.- Increase the reaction time. The reaction is typically stirred for a few hours after the addition of hydrazine hydrate.[1][2]
Product Contamination - Presence of unreacted starting materials.- Ensure the molar ratio of hydrazine hydrate to acetamidine hydrochloride is appropriate (e.g., approximately 2:1).[1][2]
- Formation of side products.- Maintain the recommended temperature range to minimize side reactions.
Difficulty in Product Isolation - Inefficient crystallization.- After the reaction, ensure complete removal of the solvent (e.g., ethanol) under vacuum to facilitate crystallization.[1][2] - Dry the final product thoroughly to obtain colorless crystals.[1]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a patented high-yield process.[1][2]

Materials:

  • Acetamidine hydrochloride (95% purity)

  • Hydrazine hydrate

  • Ethanol (technical grade)

Procedure:

  • Suspend 30 g (0.3 mol) of acetamidine hydrochloride (95% strength) in 200 ml of ethanol in a three-necked flask.

  • Cool the suspension to 5°C.

  • Reduce the pressure inside the flask to 130 mbar.

  • With vigorous stirring, add 31.4 g (0.62 mol) of hydrazine hydrate dropwise.

  • Continue stirring the mixture at 5°C for an additional two hours.

  • Remove the ethanol in vacuo.

  • Dry the resulting solid to obtain this compound as colorless crystals.

Expected Yield: Approximately 95% of the theoretical yield.[1]

Data Summary

Parameter Value Reference
Starting Material Acetamidine hydrochloride (95%)[1]
Reagent Hydrazine hydrate[1]
Solvent Ethanol[1]
Temperature 5°C (can range from -30°C to +50°C)[1][2]
Pressure 130 mbar (can range from 2 to 600 mbar)[1][2]
Yield 95%[1]
Melting Point 154°C[1]

Process Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Suspend Acetamidine HCl in Ethanol cool Cool to 5°C start->cool pressure Reduce Pressure (130 mbar) cool->pressure add_hydrazine Add Hydrazine Hydrate (dropwise) pressure->add_hydrazine stir Stir for 2 hours at 5°C add_hydrazine->stir evaporate Remove Ethanol in vacuo stir->evaporate dry Dry the Solid evaporate->dry end_product Acetimidohydrazide HCl (Yield: 95%) dry->end_product

Caption: Workflow for the high-yield synthesis of this compound.

References

Common side products in reactions with Acetimidohydrazide hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetimidohydrazide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile reagent used in organic synthesis, primarily for the construction of nitrogen-containing heterocycles. Its most common applications include the synthesis of 1,2,4-triazoles and pyrazoles, which are important scaffolds in medicinal chemistry.

Q2: What are the most common side products observed in reactions with this compound?

The most frequently encountered side products include:

  • 1,3,4-Oxadiazoles: These can form as byproducts during the synthesis of 1,2,4-triazoles.

  • Hydrolysis Products: Acetamide and hydrazine hydrochloride can be formed due to the hydrolysis of the acetimidoyl group.

  • Regioisomers: In reactions with unsymmetrical dicarbonyl compounds for pyrazole synthesis, the formation of regioisomers can occur.

  • Uncyclized Intermediates: Incomplete cyclization can lead to the presence of uncyclized amidrazone intermediates in the final product mixture.

  • Self-condensation Products: Although less common, self-condensation of this compound or its reaction with carbonyl-containing impurities can lead to oligomeric byproducts.

Q3: How can I minimize the formation of the 1,3,4-oxadiazole side product during triazole synthesis?

The formation of the 1,3,4-oxadiazole byproduct is often promoted by elevated temperatures and the presence of certain reagents that can facilitate intramolecular condensation. To minimize its formation, consider the following:

  • Reaction Temperature: Maintain the lowest effective temperature for the cyclization reaction.

  • Reagent Choice: The choice of cyclizing agent and solvent can influence the reaction pathway. Anhydrous conditions are often preferred.

  • Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times.

Q4: What are the signs of this compound degradation and how can I prevent it?

Degradation of this compound typically involves hydrolysis. Signs of degradation include a decrease in purity over time and the presence of acetamide and hydrazine salts. To prevent degradation:

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.

  • Handling: Minimize exposure to atmospheric moisture during handling. Use in an inert atmosphere (e.g., under nitrogen or argon) for sensitive reactions.

Troubleshooting Guides

Problem 1: Low yield of the desired triazole product with a significant amount of a non-polar byproduct.

Possible Cause: Formation of the 1,3,4-oxadiazole side product.[1] This byproduct is often less polar than the corresponding triazole and can be a major contaminant.

Troubleshooting Steps:

StepActionRationale
1 Optimize Reaction Temperature Run the reaction at a lower temperature to favor the desired triazole formation.
2 Modify Reaction Conditions Experiment with different solvents and cyclizing reagents. For example, using phosphorus oxychloride or polyphosphoric acid as a cyclizing agent may favor triazole formation.
3 Purification Strategy Utilize column chromatography with a carefully selected solvent system to separate the more polar triazole from the less polar oxadiazole.
Problem 2: Presence of starting materials and a highly polar impurity in the crude product.

Possible Cause: Incomplete reaction and/or hydrolysis of this compound.

Troubleshooting Steps:

StepActionRationale
1 Ensure Anhydrous Conditions Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere.
2 Increase Reaction Time/Temperature If starting materials are present, the reaction may not have gone to completion. Cautiously increase the reaction time or temperature while monitoring for the formation of other side products.
3 pH Control For some reactions, maintaining a specific pH can be crucial to prevent hydrolysis. Consider the use of a non-aqueous base to neutralize the hydrochloride salt.
4 Purification The desired product can often be separated from the highly polar hydrolysis products by recrystallization or column chromatography.
Problem 3: Formation of multiple isomeric products in pyrazole synthesis.

Possible Cause: Reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound leading to regioisomers.[2][3][4]

Troubleshooting Steps:

StepActionRationale
1 Control Reaction Conditions The regioselectivity of the cyclization can be influenced by temperature, solvent, and the presence of catalysts. Aprotic dipolar solvents may offer better selectivity than protic solvents like ethanol.[3]
2 Use a Directing Group If possible, modify the 1,3-dicarbonyl substrate to include a directing group that favors the formation of a single isomer.
3 Chromatographic Separation Isomeric products can often be separated using high-performance liquid chromatography (HPLC) or careful column chromatography.

Experimental Protocols

General Protocol for the Synthesis of a 3,5-Disubstituted-1,2,4-Triazole
  • Reaction Setup: To a solution of a carboxylic acid hydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, xylene), add this compound (1.1 eq).

  • Reaction: Heat the mixture to reflux for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

General Protocol for the Synthesis of a Pyrazole from a 1,3-Diketone
  • Reaction Setup: Dissolve the 1,3-diketone (1.0 eq) and this compound (1.05 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 2-12 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathways cluster_0 Triazole Synthesis Acetimidohydrazide_HCl Acetimidohydrazide_HCl Amidrazone_Intermediate Amidrazone_Intermediate Acetimidohydrazide_HCl->Amidrazone_Intermediate Carboxylic_Acid_Hydrazide Carboxylic_Acid_Hydrazide Carboxylic_Acid_Hydrazide->Amidrazone_Intermediate 1,2,4-Triazole 1,2,4-Triazole Amidrazone_Intermediate->1,2,4-Triazole Desired Cyclization 1,3,4-Oxadiazole 1,3,4-Oxadiazole Amidrazone_Intermediate->1,3,4-Oxadiazole Side Reaction (Intramolecular Condensation)

Caption: Reaction pathways in triazole synthesis.

Troubleshooting_Logic Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Side_Product_Identified Identify Side Products (TLC, LC-MS, NMR) Low_Yield->Side_Product_Identified Oxadiazole_Formation Oxadiazole Detected? Side_Product_Identified->Oxadiazole_Formation Hydrolysis_Products Hydrolysis Products? Side_Product_Identified->Hydrolysis_Products Optimize_Temp Lower Reaction Temperature Oxadiazole_Formation->Optimize_Temp Yes Purification Optimize Purification Oxadiazole_Formation->Purification No Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis_Products->Anhydrous_Conditions Yes Hydrolysis_Products->Purification No Optimize_Temp->Purification Anhydrous_Conditions->Purification End End Purification->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Acetimidohydrazide hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound, and what are the expected impurities?

This compound (also known as acetamidrazone hydrochloride) is commonly synthesized via the reaction of acetamidine hydrochloride with hydrazine hydrate in a solvent such as ethanol, typically under reduced pressure.

Predicted Impurities from Synthesis:

  • Unreacted Starting Materials:

    • Acetamidine hydrochloride

    • Hydrazine hydrate

  • By-products and Side-reaction Products:

    • Ammonium chloride (a common impurity in the starting acetamidine hydrochloride, which is often prepared using the Pinner reaction).

    • Products from the reaction of hydrazine with the solvent (e.g., ethoxy-substituted hydrazines if ethanol is used).

  • Degradation Products:

    • Hydrolysis of the product can lead to acetic acid and hydrazine.

Q2: My crude this compound has a low melting point and appears discolored. What is the likely cause?

A low and broad melting point, along with discoloration, typically indicates the presence of impurities. The expected melting point for pure this compound is approximately 154 °C. The presence of residual starting materials, by-products, or moisture can lead to these observations. It is recommended to proceed with a purification step, such as recrystallization.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

As a polar hydrochloride salt, this compound is generally soluble in polar protic solvents and less soluble in nonpolar organic solvents.

Recommended Solvents for Recrystallization:

  • Primary Solvents: Alcohols are a good starting point.

    • Ethanol

    • Isopropanol

  • Solvent/Anti-solvent Systems: Dissolving the crude product in a minimal amount of a hot polar solvent and then adding a less polar "anti-solvent" to induce crystallization upon cooling is often effective.

    • Ethanol / Diethyl ether

    • Isopropanol / Diethyl ether

    • Ethanol / Ethyl acetate

Q4: I am observing oiling out instead of crystallization during the recrystallization process. What should I do?

"Oiling out" occurs when the compound is insoluble in the cold solvent but the solution becomes supersaturated at a temperature above the compound's melting point or when the solubility is too high in the hot solvent.

Troubleshooting "Oiling Out":

  • Reduce the initial solvent volume: Use less of the hot solvent to ensure the solution is not too dilute.

  • Lower the temperature of the hot solution slightly before adding the anti-solvent.

  • Add the anti-solvent more slowly and with vigorous stirring.

  • Scratch the inside of the flask with a glass rod to induce nucleation.

  • Add a seed crystal of pure this compound if available.

Q5: How can I remove highly polar impurities like ammonium chloride?

Ammonium chloride is a common inorganic impurity. Since this compound has good solubility in alcohols, while ammonium chloride has lower solubility in many organic solvents, a differential solubility approach can be used.

  • Washing: Slurrying the crude product in a solvent in which ammonium chloride is poorly soluble, such as isopropanol or acetone, can help remove it.

  • Recrystallization: A carefully chosen recrystallization solvent system will often leave inorganic salts behind.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Cool the filtrate to a lower temperature (e.g., using an ice bath).- Reduce the volume of the recrystallization solvent.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Product is Hygroscopic and Difficult to Handle - The compound is inherently hygroscopic.- Presence of hygroscopic impurities (e.g., excess HCl, hydrazine salts).- Dry the purified product thoroughly under vacuum.- Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅).- Handle the compound in a glove box under an inert atmosphere if extreme hygroscopicity is an issue.
Persistent Impurity Peak in HPLC/LC-MS Analysis - The impurity has similar solubility to the product.- The impurity co-crystallizes with the product.- Try a different recrystallization solvent system.- Consider column chromatography. For polar, basic compounds, alumina or reverse-phase silica gel might be more effective than standard silica gel.
Product Degrades During Purification - The purification conditions (e.g., high temperature, prolonged heating, presence of water) are too harsh.- Use lower temperatures for dissolution and evaporation.- Ensure all solvents are anhydrous.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot absolute ethanol with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat with stirring for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Preliminary Purification by Solvent Washing
  • Slurrying: Place the crude this compound in a flask. Add a solvent in which the product is sparingly soluble at room temperature (e.g., ethyl acetate or isopropanol).

  • Stirring: Stir the slurry vigorously for 15-30 minutes at room temperature.

  • Filtration: Filter the mixture, collecting the solid product.

  • Washing: Wash the solid with a fresh portion of the same solvent.

  • Drying: Dry the solid under vacuum. This method is effective for removing more soluble impurities.

Data Presentation

Table 1: Solubility of Related Hydrazide and Hydrochloride Salts in Common Solvents (Qualitative)

SolventHydrazine MonohydrochlorideGeneral Amine HydrochloridesExpected for Acetimidohydrazide HCl
WaterVery Soluble[1][2]Generally SolubleVery Soluble
MethanolSlightly Soluble[1]SolubleSoluble
EthanolSlightly Soluble[1]SolubleSoluble
IsopropanolPoorly SolubleLess Soluble than Ethanol[3]Likely Soluble, good for recrystallization
AcetoneInsolubleLimited Solubility[3]Likely Sparingly Soluble to Insoluble
Ethyl AcetateInsolubleGenerally InsolubleInsoluble
Diethyl EtherInsolubleInsolubleInsoluble
DichloromethaneInsolubleGenerally InsolubleInsoluble
HexaneInsolubleInsolubleInsoluble

Visualization

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting a suitable purification technique for crude this compound.

Purification_Workflow Purification Strategy for this compound start Crude Acetimidohydrazide Hydrochloride check_purity Assess Purity (e.g., MP, HPLC, TLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure solvent_wash Perform Solvent Wash (e.g., Ethyl Acetate) is_pure->solvent_wash No end Pure Product is_pure->end Yes recrystallize Recrystallization (e.g., Ethanol or IPA) solvent_wash->recrystallize check_purity2 Assess Purity recrystallize->check_purity2 is_pure2 Is Purity > 98%? check_purity2->is_pure2 chromatography Consider Column Chromatography (Reverse Phase or Alumina) is_pure2->chromatography No is_pure2->end Yes chromatography->end

Caption: A decision workflow for the purification of crude this compound.

References

Optimizing reaction conditions for Acetimidohydrazide hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and application of Acetimidohydrazide hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Synthesis and Purity

  • Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is a two-step process based on the Pinner reaction. First, an imidate ester hydrochloride (e.g., ethyl acetimidate hydrochloride) is synthesized from acetonitrile and an alcohol (like ethanol) under anhydrous acidic conditions (using hydrogen chloride).[1][2][3] This intermediate, known as a Pinner salt, is then reacted with hydrazine hydrate to yield this compound.[4]

  • Q2: My reaction to form the Pinner salt is not working. What are the common causes? A2: The Pinner reaction is highly sensitive to moisture. Ensure all your reagents and glassware are scrupulously dry. Use anhydrous alcohol and pass dry hydrogen chloride gas through the reaction mixture.[1][2] Low temperatures are also crucial to prevent the thermodynamically unstable imidium chloride salt from decomposing.[1]

  • Q3: I am getting a low yield in the final hydrazinolysis step. How can I optimize this? A3: The reaction between the Pinner salt and hydrazine hydrate should be carefully controlled. Using an excess of hydrazine hydrate can help drive the reaction to completion.[5] The reaction is typically carried out in an alcoholic solvent. The temperature should be kept moderate, as high temperatures can lead to side reactions.

  • Q4: My final product is difficult to purify. What are common impurities and how can I remove them? A4: A common byproduct is ammonium chloride, which can precipitate during the reaction.[6] This can be removed by filtration. The desired product, being a salt, can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether.

  • Q5: How can I assess the purity of my synthesized this compound? A5: Standard analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining purity and quantifying the compound.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final product.

Handling and Storage

  • Q6: What are the recommended storage conditions for this compound? A6: this compound is expected to be hygroscopic, similar to other amidine hydrochlorides. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Q7: Is this compound stable in aqueous solutions? A7: As an amidine hydrochloride, it can be susceptible to hydrolysis, especially under acidic or basic conditions, which would break it down into acetic acid and hydrazine.[7][8] For applications in aqueous media, the pH and temperature should be carefully controlled, and the stability of the compound under the specific experimental conditions should be verified.

Reactions and Applications

  • Q8: What are the primary applications of this compound in organic synthesis? A8: this compound is a valuable building block for the synthesis of various nitrogen-containing heterocycles. It can react with aldehydes and ketones to form hydrazones, which can then be cyclized.[9] It is particularly useful in the synthesis of 1,2,4-triazoles and pyrazoles.[4][10]

  • Q9: How does this compound react with dicarbonyl compounds? A9: With 1,3-diketones, it can undergo cyclocondensation to form substituted pyrazoles.[10][11][12] The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

  • Q10: Can this compound be used in multicomponent reactions? A10: Yes, amidrazones are known to participate in multicomponent reactions to generate complex heterocyclic scaffolds.[13] This makes this compound a potentially useful reagent in combinatorial chemistry for the discovery of new bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetimidate Hydrochloride (Pinner Salt)

This protocol is based on the well-established Pinner reaction.

  • Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagents: To the flask, add anhydrous ethanol (1.5 equivalents) and acetonitrile (1 equivalent).

  • Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with stirring. Monitor the reaction progress by observing the precipitation of the Pinner salt.

  • Work-up: Once the reaction is complete, filter the precipitate under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl acetimidate hydrochloride.

Protocol 2: Synthesis of this compound

  • Preparation: In a round-bottom flask, suspend the ethyl acetimidate hydrochloride (1 equivalent) in anhydrous ethanol.

  • Reaction: Cool the suspension in an ice bath. Add hydrazine hydrate (1.1 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: If a precipitate (likely ammonium chloride) forms, filter it off. Concentrate the filtrate under reduced pressure to induce crystallization of the product.

  • Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Optimization of Pinner Salt Formation

EntrySolventTemperature (°C)HCl (equivalents)Reaction Time (h)Yield (%)
1Ethanol01.1485
2Ethanol251.1460
3Methanol01.1482
4Ethanol01.5490
5Ethanol01.1888

Table 2: Optimization of Hydrazinolysis

EntryHydrazine Hydrate (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
11.1Ethanol0 to 25675
21.5Ethanol0 to 25682
31.1Methanol0 to 25672
41.1Ethanol50265 (with byproducts)
52.0Ethanol0 to 25685

Visualizations

Diagram 1: Synthetic Pathway of this compound

G cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Hydrazinolysis acetonitrile Acetonitrile pinner_salt Ethyl Acetimidate Hydrochloride (Pinner Salt) acetonitrile->pinner_salt ethanol Ethanol ethanol->pinner_salt hcl Dry HCl hcl->pinner_salt product Acetimidohydrazide Hydrochloride pinner_salt->product hydrazine Hydrazine Hydrate hydrazine->product

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield of Acetimidohydrazide HCl check_step Which step has low yield? start->check_step pinner_step Pinner Salt Formation check_step->pinner_step Step 1 hydrazinolysis_step Hydrazinolysis check_step->hydrazinolysis_step Step 2 pinner_moisture Check for moisture in reagents and glassware pinner_step->pinner_moisture hyd_equiv Increase equivalents of hydrazine hydrate hydrazinolysis_step->hyd_equiv pinner_temp Ensure reaction temperature is maintained at 0°C pinner_moisture->pinner_temp pinner_hcl Verify dryness and stoichiometry of HCl pinner_temp->pinner_hcl end Yield Improved pinner_hcl->end hyd_temp Avoid high temperatures hyd_equiv->hyd_temp hyd_workup Optimize crystallization conditions hyd_temp->hyd_workup hyd_workup->end

Caption: Troubleshooting guide for low reaction yield.

References

How to handle and dispose of Acetimidohydrazide hydrochloride safely.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Acetimidohydrazide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

  • Long-Term Health Effects: Suspected of causing genetic defects and cancer.[2][6] It is also hygroscopic, meaning it can absorb moisture from the air.[2][3][4]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: To minimize exposure, the following personal protective equipment (PPE) should be worn:

  • Eye Protection: Tight-sealing safety goggles or a face shield are necessary.[3]

  • Hand Protection: Wear protective gloves.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is recommended.

Q3: What should I do in case of accidental exposure to this compound?

A3: Immediate action is crucial in case of exposure. Follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical advice if irritation persists.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Immediately call a poison center or doctor.[2][6]

Q4: How should I handle a spill of this compound?

A4: In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described in Q2.

  • For small spills, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][3]

  • For large spills, prevent further leakage if safe to do so. Contain the spill with inert material (e.g., sand, earth) and then collect for disposal.[7]

  • Do not let the chemical enter drains or waterways.[3][6]

  • Clean the spill area thoroughly with soap and water.

Q5: What are the proper storage conditions for this compound?

A5: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[3] Due to its hygroscopic nature, it is important to protect it from moisture. The storage area should be locked up or accessible only to authorized personnel.[6]

Hazard Summary

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2]
CarcinogenicityCategory 2Suspected of causing cancer.[6]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][4]

Experimental Protocols

Protocol 1: Safe Handling of this compound
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6] Confirm that the work area is clean and that all necessary PPE is available and in good condition. Ensure an eyewash station and safety shower are readily accessible.[3]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]

  • Weighing and Transferring:

    • Handle the solid carefully to avoid creating dust.

    • Use a spatula for transferring the powder.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the solvent is volatile, perform this step in a fume hood.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

    • Clean the work area and any equipment used.

    • Remove and wash contaminated clothing before reuse.[2]

Protocol 2: Disposal of this compound Waste
  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Disposal:

    • Dispose of the waste through a licensed and approved hazardous waste disposal company.[2][6] Do not dispose of it in the regular trash or pour it down the drain.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReadSDS Read SDS CheckPPE Check PPE ReadSDS->CheckPPE VerifyControls Verify Engineering Controls CheckPPE->VerifyControls WeighTransfer Weighing & Transfer VerifyControls->WeighTransfer PrepareSolution Solution Preparation WeighTransfer->PrepareSolution CollectWaste Collect Waste WeighTransfer->CollectWaste Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate PrepareSolution->CollectWaste WashHands Wash Hands Decontaminate->WashHands Decontaminate->CollectWaste DisposeWaste Dispose via Approved Vendor CollectWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE Ventilate->DonPPE Contain Contain Spill DonPPE->Contain Collect Collect Spilled Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Clean->Dispose

References

Identifying impurities in Acetimidohydrazide hydrochloride samples.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Acetimidohydrazide hydrochloride. It focuses on identifying potential impurities that may be present in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities in your sample can originate from several sources, including the synthetic route, degradation of the final product, or improper storage. Potential impurities can be broadly categorized as:

  • Synthesis-Related Impurities: These are unreacted starting materials, intermediates, byproducts, or reagents carried over from the synthesis process. For instance, if the synthesis involves the reaction of an acetimidate with hydrazine, residual starting materials could be present.

  • Degradation Products: this compound can degrade over time, especially when exposed to heat, light, humidity, or non-neutral pH conditions.[1][2] Hydrolysis is a common degradation pathway for both hydrazides and amidines.

  • Storage-Related Impurities: Improper storage, such as exposure to air or moisture, can lead to the formation of hydrates or oxidative degradation products. The recommended storage condition is typically 2-8°C.[3]

Q2: I have an unexpected peak in my HPLC chromatogram. What are the initial steps to identify it?

An unexpected peak suggests the presence of an impurity. A systematic approach is crucial for its identification.

  • Confirm it's not an artifact: Inject a blank (mobile phase) to ensure the peak is not from the solvent or system.

  • Assess Peak Characteristics: Note the retention time, peak shape, and its response at different wavelengths if using a DAD/PDA detector.

  • Spiking Study: If you have potential impurity standards, co-inject them with your sample to see if the retention time of the unknown peak matches.

  • Forced Degradation: Subject a pure sample to stress conditions (acid, base, heat, oxidation, light) to see if you can intentionally generate the impurity.[1][4] This can help confirm if it's a degradation product.

  • Proceed to Structural Elucidation: If the impurity is significant and unidentified, advanced analytical techniques are required.

The following workflow diagram illustrates a logical approach to impurity identification.

G cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Structural Elucidation Start Unexpected Peak in HPLC Blank Inject Blank (Mobile Phase) Start->Blank IsArtifact Is Peak Still Present? Blank->IsArtifact Artifact Peak is an Artifact (Solvent/System Peak) IsArtifact->Artifact No NotArtifact Peak is a Real Sample Component IsArtifact->NotArtifact Yes Spiking Spiking Study with Known Standards NotArtifact->Spiking ForcedDeg Forced Degradation Study NotArtifact->ForcedDeg Match Retention Time Match? Spiking->Match ForcedDeg->Match Identified Impurity Preliminarily Identified Match->Identified Yes Unknown Impurity Remains Unknown Match->Unknown No LCMS LC-MS Analysis (Determine MW) Unknown->LCMS NMR Preparative HPLC/ NMR Analysis LCMS->NMR Structure Elucidate Structure NMR->Structure FinalID Impurity Structure Identified Structure->FinalID

Caption: Workflow for identifying an unknown analytical peak.

Q3: My sample purity appears to decrease over time, even with proper storage. What could be happening?

If you observe a decrease in purity, it is likely due to the inherent stability of the compound.

  • Hydrolysis: The most probable cause is hydrolysis. The amidine and hydrazide functional groups can be susceptible to reaction with trace amounts of water, leading to the formation of new impurities.

  • Oxidation: While less common without a catalyst, oxidation by atmospheric oxygen is a possibility over long-term storage.

  • Inherent Instability: The compound itself may undergo slow rearrangement or self-condensation reactions.

To mitigate this, ensure the compound is stored in a tightly sealed container, in a dry environment (desiccator), and at the recommended low temperature.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Multiple small peaks in chromatogram Sample contamination or minor degradation.Use high-purity solvents and new vials. Re-evaluate storage conditions. Perform a forced degradation study to see if peaks match degradation products.
Broad or tailing peak for the main compound Poor chromatographic conditions or interaction with the column.Adjust mobile phase pH. Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). Ensure sample is fully dissolved in the mobile phase.
Inconsistent purity results between runs Issues with sample preparation or instrument variability.Ensure accurate and consistent weighing. Use a validated analytical method.[5][6] Perform a system suitability test before each run.
Mass spectrometry shows a peak with M+18 Presence of a water adduct or hydrolysis product.This suggests hydrolysis. The molecule has gained a water molecule (mass of 18). Analyze the fragmentation pattern to determine the site of hydrolysis.

Potential Impurities

The following table lists hypothetical impurities that could arise during the synthesis or degradation of this compound. The exact impurities will depend on the specific synthetic route used.

Impurity Name Potential Origin Molecular Formula Molecular Weight (Monoisotopic)
HydrazineStarting MaterialH₄N₂32.037
AcetamideHydrolysis ProductC₂H₅NO59.037
Acetic HydrazideHydrolysis ProductC₂H₆N₂O74.048
AcetamidineHydrolysis ProductC₂H₆N₂58.053

Experimental Protocols

HPLC Method for Purity Determination

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of a 50:50 mixture of Water:Acetonitrile.

LC-MS for Impurity Identification

This protocol is for obtaining the molecular weight of unknown peaks observed in the HPLC analysis.

  • LC System: Use the HPLC method described above.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: 50 - 500 m/z

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

  • Data Analysis: Extract the mass spectrum for each unknown chromatographic peak to determine its molecular weight.

Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used as an orthogonal technique to chromatography for purity determination without needing reference standards for the impurities.[7]

  • Internal Standard: Select a certified internal standard with sharp signals that do not overlap with the analyte (e.g., Maleic Acid, Dimethyl Sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial weights of the sample and standard.

Visualizing Potential Chemical Pathways

Potential Synthesis Pathway and Impurity Formation

A common route to amidines involves the Pinner reaction. A plausible synthesis for Acetimidohydrazide could start from Acetonitrile.

G Acetonitrile Acetonitrile (Starting Material) Imidate Ethyl Acetimidate HCl (Intermediate) Acetonitrile->Imidate Pinner Reaction Impurity1 Unreacted Acetonitrile Acetonitrile->Impurity1 Carryover Ethanol Ethanol (Reagent) Ethanol->Imidate HCl HCl (gas) (Reagent) HCl->Imidate Hydrazine Hydrazine (Starting Material) Product Acetimidohydrazide HCl (Final Product) Hydrazine->Product Aminolysis Impurity2 Unreacted Hydrazine Hydrazine->Impurity2 Carryover Imidate->Product

Caption: Plausible synthesis showing impurity sources.

Potential Degradation Pathway: Hydrolysis

Hydrolysis can cleave the C-N bonds in the molecule.

G Start Acetimidohydrazide HCl Hydrazine Hydrazine Start->Hydrazine Hydrolysis of Amidine Group Water H₂O / Heat Start->Water Prod1 Acetic Hydrazide Ammonia Ammonia Prod1->Ammonia Prod2 Acetamide Water->Prod1 Hydrolysis of Amidine Group Water->Prod2 Hydrolysis of Hydrazide Group

Caption: Potential hydrolysis degradation pathways.

References

Preventing the decomposition of Acetimidohydrazide hydrochloride during reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetimidohydrazide hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing its decomposition during chemical reactions. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and reactivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound to prevent decomposition before use?

A1: Proper storage and handling are the first steps in preventing decomposition. This compound is sensitive to moisture and air.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3] For long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1] The recommended storage temperature is typically 2-8°C.

  • Handling: Handle the compound in a controlled environment, preferably within a glovebox or under a stream of inert gas. Avoid dust formation.[1] Use only dry glassware and solvents to prevent hydrolysis.

Q2: What are the primary factors that can cause the decomposition of this compound during a reaction?

A2: Several factors can contribute to the decomposition of hydrazide derivatives. Key factors affecting drug stability in general include temperature, pH, humidity, light, and the presence of impurities.[4][5] For this compound, the main culprits are:

  • Moisture/Water: The presence of water can lead to hydrolysis of the imido group.

  • High Temperatures: Elevated temperatures can accelerate decomposition reactions.[4][6] Thermal decomposition can lead to the release of irritating gases and vapors.[1]

  • pH Extremes: Both strongly acidic and strongly basic conditions can catalyze decomposition. Many drugs are most stable in a pH range of 4-8.[6][7]

  • Oxidizing Agents: Contact with strong oxidizing agents is a significant incompatibility and will lead to degradation.[1]

  • Presence of Metal Ions: Certain metal ions can catalyze the autoxidation of hydrazine and its derivatives.[8]

Q3: What are the visible signs of this compound decomposition?

A3: While analytical techniques are required for confirmation, visual cues may suggest decomposition. These can include:

  • A change in the physical appearance of the solid, such as discoloration from white to yellow or brown.

  • A change in consistency, for example, clumping or becoming sticky, which could indicate moisture absorption.

  • In-solution, the appearance of a precipitate or a color change may indicate the formation of degradation products.

  • Inconsistent or poor yields in your reaction compared to established procedures.

Q4: Are there any incompatible reagents I should avoid when using this compound?

A4: Yes, based on its chemical structure and safety data, you should avoid the following:

  • Strong Oxidizing Agents: These will readily react with the hydrazide moiety.

  • Strong Bases: These can deprotonate the molecule, potentially leading to rearrangement or decomposition.[1]

  • Certain Metal Salts: Transition metal salts can act as catalysts for decomposition.

Troubleshooting Guide

If you suspect that this compound is decomposing during your reaction, this guide provides a systematic approach to identifying and resolving the issue.

Troubleshooting Workflow

cluster_conditions Reaction Condition Checks start Decomposition Suspected (e.g., Low Yield, Impurities) check_reagent Verify Reagent Quality - Check storage conditions - Visually inspect for degradation - Run QC (e.g., NMR, mp) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Pass reagent_bad Reagent Decomposed check_reagent->reagent_bad Fail check_conditions Review Reaction Conditions check_moisture Moisture Control - Use dry solvents/glassware? - Inert atmosphere? check_conditions->check_moisture reagent_ok->check_conditions replace_reagent Source Fresh Reagent Store Properly reagent_bad->replace_reagent optimize Optimize Conditions & Rerun replace_reagent->optimize check_temp Temperature Control - Reaction temp too high? - Localized heating? check_moisture->check_temp check_ph pH Control - pH outside optimal range? - Basic/acidic reagents? check_temp->check_ph check_reagents Reagent Compatibility - Oxidizing agents present? - Metal catalysts? check_ph->check_reagents check_reagents->optimize end Successful Reaction optimize->end

Caption: Troubleshooting workflow for suspected decomposition.

Factors Influencing Stability: A Summary

The following table summarizes key experimental parameters and provides recommendations to minimize decomposition.

ParameterRisk Factor for DecompositionRecommended Mitigation Strategy
Atmosphere Presence of Oxygen and MoistureConduct reactions under an inert atmosphere (Nitrogen or Argon).
Solvents Protic solvents (if hydrolysis is an issue), residual waterUse anhydrous solvents. Consider aprotic solvents where appropriate.
Temperature High reaction or workup temperaturesMaintain the lowest effective reaction temperature. Use cold baths for reagent addition and workup if necessary.
pH Strongly acidic or basic conditionsMaintain pH within a stable range (typically near neutral, 4-8, unless the reaction mechanism requires otherwise).[6][7] Use appropriate buffer systems if needed.
Reagents Strong oxidizers, strong bases, certain metal saltsScrutinize all reagents for compatibility.[1] Consider using metal chelators (e.g., EDTA) if trace metal contamination is suspected.[9]
Light UV or high-intensity light exposureProtect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.
Key Decomposition Pathways

The following diagram illustrates the primary factors that can initiate the decomposition of this compound.

cluster_factors Initiating Factors cluster_compound cluster_pathways Decomposition Pathways moisture Moisture (H₂O) aih_hcl Acetimidohydrazide Hydrochloride moisture->aih_hcl attacks oxygen Oxygen (O₂) oxygen->aih_hcl reacts with heat Excessive Heat (Δ) heat->aih_hcl promotes ph pH Extremes (H⁺/OH⁻) ph->aih_hcl catalyzes metal Metal Ions (Mⁿ⁺) metal->aih_hcl catalyzes hydrolysis Hydrolysis aih_hcl->hydrolysis oxidation Oxidation aih_hcl->oxidation thermal Thermal Degradation aih_hcl->thermal catalyzed Catalyzed Decomposition aih_hcl->catalyzed

Caption: Factors leading to decomposition pathways.

Experimental Protocol: General Procedure for a Reaction Involving this compound

This protocol outlines best practices for minimizing decomposition during a typical coupling reaction.

Objective: To perform a reaction using this compound while maintaining its stability.

Materials:

  • This compound (freshly opened or properly stored)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Reaction substrate

  • Other reagents (e.g., coupling agents, non-nucleophilic base if required)

  • Oven-dried or flame-dried glassware

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (ice-water or cryo-cooler)

Methodology:

  • Glassware Preparation:

    • Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly cleaned and dried in an oven at >100°C for several hours.

    • Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere Setup:

    • Connect the reaction flask to a manifold that supplies inert gas and has an outlet to a bubbler to ensure a positive pressure is maintained throughout the experiment.

    • Purge the reaction vessel with the inert gas for several minutes.

  • Reagent Preparation and Addition:

    • Dissolve the reaction substrate and any other stable reagents in the chosen anhydrous solvent within the reaction flask under the inert atmosphere.

    • If cooling is required, place the flask in the temperature-controlled bath and allow it to equilibrate to the target temperature (e.g., 0°C).

    • In a separate, dry flask, prepare a solution or slurry of this compound in the anhydrous solvent.

    • Transfer the this compound solution/slurry to the reaction flask slowly via a cannula or a dropping funnel. A slow addition helps to dissipate any exothermic effects.

  • Reaction Monitoring:

    • Maintain the inert atmosphere and the reaction temperature for the duration of the experiment.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). This helps to avoid unnecessarily long reaction times which could lead to gradual decomposition.

  • Workup and Isolation:

    • Once the reaction is complete, perform the workup procedure. If the product is sensitive, consider maintaining cool temperatures during extraction and washing steps.

    • Minimize exposure to air and moisture during the isolation and purification process.

By implementing these stringent controls on the reaction environment, the decomposition of this compound can be effectively prevented, leading to more reliable and reproducible experimental outcomes.

References

How to monitor the progress of a reaction with Acetimidohydrazide hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetimidohydrazide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to monitor the progress of a reaction involving this compound?

A1: The progress of reactions involving this compound can be monitored using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the properties of the reactants and products. Common methods include:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants, products, and byproducts over time.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, this technique can separate and identify different components in the reaction mixture.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the structural changes occurring during the reaction by observing the signals of specific protons or carbons.[4]

  • Infrared (IR) Spectroscopy: Can be used to track the appearance or disappearance of functional groups, such as the C=N stretch of a hydrazone product.[4]

  • Colorimetric Assays: In reactions with aldehydes or ketones, the formation of a colored hydrazone can be monitored visually or with a spectrophotometer.[5]

Q2: How can I use HPLC to monitor my reaction?

A2: To monitor your reaction using HPLC, you will need to develop a suitable method that can separate your starting material (this compound), your other reactants, and your expected product.

Experimental Protocol: Reaction Monitoring by HPLC

  • Method Development:

    • Select a suitable column (e.g., C18) and mobile phase.

    • Develop a gradient or isocratic elution method that provides good separation of all components.

    • Determine the optimal detection wavelength using a UV-Vis detector.

  • Calibration:

    • Prepare standard solutions of known concentrations for your starting materials and, if available, your product.

    • Inject these standards to create a calibration curve that correlates peak area with concentration.

  • Sample Preparation:

    • At regular intervals, withdraw a small aliquot (sample) from your reaction mixture.

    • Quench the reaction in the aliquot immediately to stop it from proceeding further. This can be done by rapid cooling or by adding a quenching agent.[6]

    • Dilute the quenched aliquot with a suitable solvent to a concentration within the range of your calibration curve.

    • Filter the sample to remove any particulate matter.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Integrate the peak areas of your reactants and products.

    • Use the calibration curve to determine the concentration of each component at that time point.

Q3: My reaction with an aldehyde/ketone is not proceeding. What could be the issue?

A3: Several factors can affect the reaction of this compound with aldehydes and ketones. Here are some common issues and potential solutions:

  • pH of the reaction medium: The formation of hydrazones is often acid-catalyzed.[7][8] If the medium is too neutral or basic, the reaction may be slow or not occur at all. Consider adding a catalytic amount of a weak acid.

  • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used for these reactions.[9]

  • Temperature: Some reactions may require heating to proceed at a reasonable rate.[10]

  • Stability of reactants: Ensure that your this compound and the aldehyde/ketone are pure and have not degraded.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.

TroubleshootingGuide start Reaction Issue Detected check_reaction Is the reaction not starting or proceeding very slowly? start->check_reaction check_side_products Are there unexpected side products? check_reaction->check_side_products No ph_issue Check Reaction pH check_reaction->ph_issue Yes check_yield Is the product yield low? check_side_products->check_yield No side_reaction_analysis Analyze side products by MS or NMR. check_side_products->side_reaction_analysis Yes incomplete_reaction Is the reaction incomplete? check_yield->incomplete_reaction Yes adjust_ph Adjust pH with a catalytic amount of acid. ph_issue->adjust_ph Incorrect temp_issue Check Reaction Temperature ph_issue->temp_issue Correct end Problem Resolved adjust_ph->end increase_temp Increase reaction temperature. temp_issue->increase_temp Too Low reagent_issue Check Reagent Quality temp_issue->reagent_issue Optimal increase_temp->end purify_reagents Purify or use fresh reagents. reagent_issue->purify_reagents Impure reagent_issue->end Pure purify_reagents->end optimize_conditions Optimize reaction conditions (temperature, solvent, stoichiometry). side_reaction_analysis->optimize_conditions change_solvent Consider a different solvent. optimize_conditions->change_solvent change_solvent->end extend_time Extend reaction time. incomplete_reaction->extend_time Yes product_degradation Is the product degrading? incomplete_reaction->product_degradation No extend_time->end modify_workup Modify workup procedure (e.g., lower temperature, different extraction solvent). product_degradation->modify_workup Yes purification_issue Review purification method. product_degradation->purification_issue No modify_workup->end purification_issue->end

Figure 1. Troubleshooting flowchart for reactions with this compound.

Data Presentation

Table 1: Comparison of Reaction Monitoring Techniques

TechniquePrincipleSpeedCostQuantitative?Notes
TLC Differential partitioning of components on a stationary phaseFastLowNoGood for quick qualitative checks.
HPLC High-resolution separation based on column chemistryModerateHighYesExcellent for quantitative analysis of reaction kinetics.[1][2]
GC-MS Separation by boiling point and identification by massModerateHighYesSuitable for volatile and thermally stable compounds.[3]
NMR Nuclear spin transitions in a magnetic fieldFastHighYesProvides detailed structural information.[4]
IR Vibrational transitions of functional groupsFastModerateNoUseful for identifying the presence or absence of key functional groups.[4]
Colorimetry Change in color due to product formationFastLowSemi-quantitativeApplicable for reactions producing colored products.[5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for monitoring a reaction involving this compound.

ReactionMonitoringWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction and Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Reactants and Solvents setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction start_reaction Initiate Reaction setup_reaction->start_reaction take_aliquot Take Aliquots at Time Intervals start_reaction->take_aliquot take_aliquot->take_aliquot quench_reaction Quench Reaction in Aliquots take_aliquot->quench_reaction prepare_sample Prepare Sample for Analysis (Dilute, Filter) quench_reaction->prepare_sample analytical_method Analyze by HPLC, GC-MS, or NMR prepare_sample->analytical_method process_data Process Raw Data analytical_method->process_data plot_kinetics Plot Concentration vs. Time process_data->plot_kinetics determine_endpoint Determine Reaction Endpoint plot_kinetics->determine_endpoint

Figure 2. General workflow for monitoring a chemical reaction.

References

Technical Support Center: Overcoming Poor Solubility of Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Acetimidohydrazide hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound (also known as acetamidrazone hydrochloride) is a chemical compound with the formula C₂H₈ClN₃. As a hydrochloride salt, it is generally more soluble in polar solvents. While specific quantitative data is limited, it is known to be soluble in water and has some solubility in polar protic solvents like alcohols (e.g., methanol, ethanol). Its solubility in polar aprotic solvents such as acetonitrile, DMF, and DMSO is expected to be moderate, while it is likely poorly soluble in non-polar organic solvents.

Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?

When encountering poor solubility, consider the following initial steps:

  • Solvent Selection: Re-evaluate your choice of solvent. If you are using a non-polar or weakly polar solvent, switching to a more polar solvent is the first logical step.

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of many compounds. However, be cautious of potential degradation of your reactants or products at elevated temperatures.

  • Mechanical Agitation: Ensure vigorous stirring or sonication to aid the dissolution process.

Q3: Can adjusting the pH of the reaction mixture improve the solubility of this compound?

Yes, pH adjustment can be a powerful tool. This compound is the salt of a weak base. In a neutral or slightly acidic solution, it exists in its more soluble ionized form. If your reaction medium is basic, the hydrochloride salt may be neutralized to the free base, which is likely less soluble. Therefore, maintaining a slightly acidic to neutral pH can help keep the compound in solution. However, the compatibility of pH adjustments with your specific reaction chemistry must be carefully considered.

Troubleshooting Guide: Strategies to Overcome Poor Solubility

If initial troubleshooting steps are insufficient, the following strategies can be employed to address the poor solubility of this compound.

Solvent Optimization

A systematic approach to solvent selection is crucial. The following table provides a qualitative solubility guide for this compound in common laboratory solvents.

Solvent CategorySolvent ExamplesExpected Solubility of this compound
Polar Protic Water, Methanol, EthanolHigh to Moderate
Polar Aprotic DMF, DMSO, AcetonitrileModerate to Low
Ethers THF, Diethyl etherVery Low
Hydrocarbons Toluene, HexaneInsoluble

Experimental Protocol: Solvent Screening for Solubility Enhancement

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent from the list above.

  • Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 5-10 minutes. Observe and record the extent of dissolution.

  • Heating: For solvents where the compound did not fully dissolve, gently heat the vials (e.g., to 40-50 °C) with continued stirring. Record any changes in solubility.

  • Analysis: Based on your observations, select the solvent or solvent system that provides the best solubility without causing degradation.

Use of Co-solvents

In cases where a single solvent is not effective, a mixture of solvents (a co-solvent system) can be beneficial. Often, a small amount of a highly polar solvent in which the compound is soluble can be added to the main reaction solvent to increase the overall solvating power of the medium.

Experimental Protocol: Utilizing a Co-solvent System

  • Primary Solvent: Begin with your primary reaction solvent in the reaction vessel.

  • Addition of this compound: Add the this compound to the primary solvent.

  • Co-solvent Titration: While stirring vigorously, slowly add a polar solvent in which this compound is known to be more soluble (e.g., methanol or DMF) dropwise until the solid dissolves.

  • Monitoring: Monitor the reaction to ensure the co-solvent does not negatively impact the reaction kinetics or outcome.

Temperature Control

Increasing the temperature of the reaction mixture is a straightforward method to enhance solubility.

Experimental Protocol: Temperature Elevation for Improved Dissolution

  • Initial Slurry: Create a slurry of the this compound in the chosen reaction solvent at room temperature.

  • Gradual Heating: While stirring, gradually increase the temperature of the reaction mixture in increments of 5-10 °C.

  • Observation: Observe the temperature at which the solid completely dissolves.

  • Reaction Conditions: Maintain the reaction at this temperature, ensuring it is within the stable range for all reactants and products.

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.

G A Poor Solubility of Acetimidohydrazide HCl Observed B Step 1: Solvent Selection Review A->B C Is the solvent sufficiently polar? B->C D Switch to a more polar solvent (e.g., Methanol, DMF, DMSO) C->D No E Step 2: Increase Temperature C->E Yes D->E F Does the compound dissolve at an acceptable temperature? E->F G Step 3: Consider Co-solvents F->G No L Problem Resolved F->L Yes H Add a small amount of a highly polar solvent (e.g., Methanol, Water) G->H M Consult further literature for specific reaction conditions G->M I Step 4: pH Adjustment H->I J Is the reaction medium neutral or slightly acidic? I->J I->M K Adjust pH to be slightly acidic (if compatible with reaction) J->K No J->L Yes K->L

Technical Support Center: Managing Exothermic Reactions with Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and management of potential exothermic reactions involving Acetimidohydrazide hydrochloride. Due to the limited publicly available data on its specific thermal decomposition properties, a cautious and proactive approach is mandatory. The information herein is based on general principles for managing exothermic reactions and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is an exothermic reaction and why is it a concern with this compound?

An exothermic reaction is a chemical process that releases energy in the form of heat. This becomes a significant safety concern if the rate of heat generation exceeds the rate of heat removal from the reaction system. This imbalance can lead to a rapid increase in temperature and pressure, a dangerous condition known as a thermal runaway, which can result in equipment failure, fire, or explosion. While specific data for this compound is scarce, its hydrazide functional group suggests a potential for exothermic decomposition. Hydrazine and its derivatives are known to be energetic materials.

Q2: What are the potential triggers for an exothermic event with this compound?

Potential triggers for a thermal event are not definitively established for this specific compound. However, based on general chemical principles and data from related compounds, the following should be considered potential triggers:

  • Elevated Temperatures: Heating the compound, either intentionally or through poor heat dissipation from another process, can initiate decomposition.

  • Presence of Contaminants: Impurities, such as metal ions or oxidizing agents, can catalyze decomposition reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, or bases could lead to a vigorous and highly exothermic reaction.

  • Physical Stress: Friction or grinding of the solid material could potentially provide enough energy to initiate a reaction in sensitive compounds.

Q3: What are the initial signs of a potential thermal runaway reaction?

Early detection is critical for preventing a thermal runaway. Key indicators include:

  • A sudden, unexpected increase in the reaction temperature that does not correspond to the addition of heat.

  • An increase in the rate of temperature rise.

  • An increase in pressure within a closed system.

  • Visible changes in the reaction mixture, such as gas evolution, color change, or viscosity change, that are not part of the expected reaction profile.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

If a thermal runaway is suspected, prioritize personal safety above all else.

  • Alert personnel in the immediate vicinity.

  • If it is safe to do so, immediately stop the addition of any reagents .

  • Activate emergency cooling if available (e.g., an ice bath).

  • Evacuate the area and follow your institution's emergency procedures.

  • Do not attempt to contain a runaway reaction that is escalating rapidly.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Temperature Spike During Reaction Reaction is more exothermic than anticipated; insufficient cooling.1. Immediately cease addition of reagents. 2. Apply external cooling (ice bath). 3. If the temperature continues to rise uncontrollably, follow emergency procedures for thermal runaway. 4. For future experiments, reduce the rate of addition, dilute the reagents, or use a lower reaction temperature.
Gas Evolution and Pressure Increase Decomposition of this compound or a side reaction is occurring.1. Ensure the reaction is being conducted in a well-ventilated fume hood. 2. If in a sealed system, immediately and carefully vent the pressure to a safe location if possible. 3. Stop the reaction by cooling and ceasing reagent addition. 4. Analyze the off-gas if possible to understand the decomposition products.
Discoloration of the Reaction Mixture A decomposition pathway may have been initiated.1. Monitor the temperature closely for any signs of an exotherm. 2. Take a small, quenched sample for analysis if it is safe to do so. 3. Consider stopping the reaction and re-evaluating the reaction conditions.

Experimental Protocols

Protocol 1: Small-Scale Thermal Hazard Screening (Microcalorimetry)

This protocol outlines a general procedure for initial thermal hazard screening using a microcalorimeter. It is essential to perform this on a very small scale before proceeding to larger-scale reactions.

Objective: To determine the approximate onset temperature of exothermic activity for a reaction involving this compound.

Materials:

  • This compound

  • Reaction solvents and reagents

  • Microcalorimeter (e.g., Differential Scanning Calorimeter - DSC, or a simple screening tool like a Carius tube with a thermocouple)

  • Small-scale reaction vial compatible with the calorimeter

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Procedure:

  • Prepare a small, representative sample of the reaction mixture (typically 1-10 mg) in the microcalorimeter vial.

  • Seal the vial.

  • Place the sample vial and a reference vial in the calorimeter.

  • Program the calorimeter to heat the sample at a slow, linear rate (e.g., 2-5 °C/min) from ambient temperature to a temperature beyond the expected reaction temperature, but not to exceed the safety limits of the instrument.

  • Monitor the heat flow signal as a function of temperature.

  • An exothermic event will be indicated by a positive deviation from the baseline heat flow. Note the onset temperature of this deviation.

  • Crucially, stop the experiment if a significant exotherm is detected to prevent damage to the instrument and ensure safety.

Protocol 2: Reaction Calorimetry for Scalable Process Safety

For reactions intended for scale-up, reaction calorimetry (RC) is essential to quantify the heat of reaction and the rate of heat evolution.

Objective: To measure the heat of reaction, heat flow, and specific heat of a reaction involving this compound to enable safe scale-up.

Equipment:

  • Reaction calorimeter (e.g., RC1, EasyMax, or similar)

  • Appropriate reactor vessel and stirrer

  • Dosing pump for controlled reagent addition

  • Temperature and pressure sensors

Procedure:

  • Calibrate the reaction calorimeter according to the manufacturer's instructions.

  • Charge the reactor with this compound and the initial solvent.

  • Establish the desired initial temperature.

  • Begin controlled addition of the second reagent via the dosing pump at a pre-determined, slow rate.

  • Continuously monitor the reaction temperature, jacket temperature, and heat flow.

  • The instrument's software will calculate the real-time heat evolution.

  • After the addition is complete, hold the reaction at temperature to measure any residual heat flow.

  • Use the collected data to calculate the total heat of reaction and the maximum rate of heat evolution. This information is critical for designing appropriate cooling capacity for larger-scale production.

Data Presentation

Table 1: Thermal Hazard Data for Structurally Related Compounds

CompoundOnset of Decomposition (°C)Heat of Decomposition (J/g)Data Source
Acetamidine hydrochloride No specific data available, but thermal decomposition can produce toxic gases.[1][2]Not availableSafety Data Sheets
Hydrazinium Salts (general) Decomposition is influenced by the corresponding acid formed after dissociation.[3]Not availableLiterature[3]
Hydrazine Decomposition is catalyzed by certain metals and is sensitive to pH and oxygen.[4]The decomposition is exothermic.[5]Literature[4][6]
Note: This table is for informational purposes only and highlights the lack of specific data for this compound. The data for related compounds should be used to inform a cautious approach.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Pre-Experiment Planning cluster_execution Experiment Execution cluster_response Troubleshooting & Emergency Response a Literature Search for Thermal Hazards b Small-Scale Hazard Screening (DSC/Microcalorimetry) a->b c Reaction Calorimetry (RC) for Scale-Up b->c d Controlled Reagent Addition c->d Proceed if Data Permits e Continuous Temperature Monitoring d->e g Unexpected Temperature Rise? e->g Deviation Detected f Adequate Cooling Capacity f->e h Stop Reagent Addition g->h i Apply Emergency Cooling h->i j Evacuate if Uncontrolled i->j

Caption: A workflow for managing potentially exothermic reactions.

Decision_Tree a Is Thermal Hazard Data Available for this compound? b Yes a->b c No (Current Situation) a->c d Design Experiment Based on Known Parameters b->d e Assume Instability. Proceed with Extreme Caution. c->e f Conduct Small-Scale Screening (DSC/Microcalorimetry) e->f g Is a Significant Exotherm Detected? f->g h Yes g->h i No g->i j Re-evaluate Chemistry or Abandon Scale-Up h->j k Proceed with Reaction Calorimetry Before Scale-Up i->k

Caption: A decision tree for proceeding with reactions involving this compound.

References

Validation & Comparative

Comparing Acetimidohydrazide hydrochloride with other guanylating agents.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to incorporate a guanidinyl moiety into their molecules, the choice of guanylating agent is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic strategy. While a direct comparison involving Acetimidohydrazide hydrochloride was initially envisioned, a thorough review of available scientific literature revealed a lack of documented use of this specific compound as a guanylating agent. Therefore, this guide provides a comprehensive comparison of three widely employed and well-documented guanylating agents: N,N'-di-Boc-N''-triflylguanidine, 1H-Pyrazole-1-carboxamidine hydrochloride, and S-methylisothiourea sulfate.

This publication aims to provide an objective comparison of these reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable agent for their specific needs.

Performance Comparison of Guanylating Agents

The selection of a guanylating agent is often a trade-off between reactivity, stability, and the mildness of reaction conditions required. The following table summarizes the key performance indicators for the three discussed reagents based on published experimental data.

Guanylating AgentTypical YieldsReaction ConditionsSubstrate ScopeAdvantagesDisadvantages
N,N'-di-Boc-N''-triflylguanidine High (often >90%)[1]Mild: Room temperature, various organic solvents (e.g., DCM, THF).[1][2]Broad: Primary and secondary aliphatic and aromatic amines, including sterically hindered ones.[1]High reactivity, excellent yields, Boc-protected product is stable.Higher cost, requires deprotection step.
1H-Pyrazole-1-carboxamidine hydrochloride Moderate to High (60-95%)[3][4][5]Mild to moderate: Often requires a base (e.g., DIPEA) and can be performed in various solvents (e.g., DMF, MeCN).[3]Good: Effective for primary and secondary amines, widely used in peptide synthesis.[4][5][6]Commercially available, relatively inexpensive, directly yields the guanidine salt.Can require longer reaction times, may generate pyrazole byproduct that needs removal.
S-methylisothiourea sulfate Moderate to High (70-85%)[7][8]Moderate: Often requires heating and basic conditions (e.g., aqueous NaOH or organic base).[7][8][9]Good: Primarily for primary amines and some secondary amines.Inexpensive, readily available.Can produce volatile and odorous methyl mercaptan as a byproduct, may require more forcing conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative protocols for the guanylation of a primary amine using each of the compared reagents.

Protocol 1: Guanylation using N,N'-di-Boc-N''-triflylguanidine[1][2]
  • Materials:

    • Primary amine (1.0 equiv)

    • N,N'-di-Boc-N''-triflylguanidine (1.05 equiv)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the primary amine in anhydrous DCM.

    • Add Et3N or DIPEA to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add N,N'-di-Boc-N''-triflylguanidine in one portion.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting di-Boc protected guanidine by flash column chromatography on silica gel.

Protocol 2: Guanylation using 1H-Pyrazole-1-carboxamidine hydrochloride[3]
  • Materials:

    • Primary amine (1.0 equiv)

    • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv)

    • Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the primary amine and 1H-Pyrazole-1-carboxamidine hydrochloride in anhydrous DMF.

    • Add DIPEA to the mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the guanidinium salt.

    • Collect the solid by filtration and wash with cold diethyl ether. The product can be further purified by recrystallization if necessary.

Protocol 3: Guanylation using S-methylisothiourea sulfate[7][9]
  • Materials:

    • Primary amine (1.0 equiv)

    • S-methylisothiourea sulfate (0.55 equiv, as it contains two equivalents of the reactive species)

    • Aqueous sodium hydroxide (2 M) or an organic base like triethylamine in an organic solvent.

    • Water or a suitable organic solvent (e.g., Ethanol)

  • Procedure:

    • Aqueous conditions: Dissolve the primary amine and S-methylisothiourea sulfate in water. Add 2 M aqueous sodium hydroxide to adjust the pH to approximately 10-11. Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

    • Organic solvent conditions: Suspend the primary amine and S-methylisothiourea sulfate in ethanol. Add triethylamine and heat the mixture to reflux for 6-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Visualizing the Guanylation Process

To provide a clear visual representation of the general guanylation process, the following diagrams illustrate the reaction workflow and a simplified signaling pathway where guanidines play a crucial role.

Guanylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine Primary/Secondary Amine (R-NH2) Reaction Guanylation Reaction Amine->Reaction GuanylatingAgent Guanylating Agent GuanylatingAgent->Reaction Guanidine Guanidine (R-NH-C(=NH)NH2) Reaction->Guanidine Byproduct Byproduct(s) Reaction->Byproduct

Caption: A simplified workflow for a typical guanylation reaction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to Ligand Guanidine-containing Ligand Ligand->Receptor Binds

References

A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of amidine-containing molecules, a diverse array of synthetic routes exists beyond the use of traditional reagents like Acetimidohydrazide hydrochloride. This guide provides an objective comparison of several prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

The following sections detail various synthetic strategies, including classic methods such as the Pinner reaction and syntheses from thioamides, as well as more contemporary approaches like metal-catalyzed cross-couplings, multicomponent reactions, and rearrangements. Each method is evaluated based on its substrate scope, reaction conditions, and reported yields, with quantitative data summarized for ease of comparison.

Comparison of Amidine Synthesis Methodologies

The choice of synthetic route to amidines is often dictated by the desired substitution pattern, the functional group tolerance required, and considerations of reaction efficiency and atom economy. The following tables provide a comparative overview of several key methods.

Table 1: Comparison of Reaction Conditions for Amidine Synthesis
MethodKey ReagentsCatalyst/PromoterSolventTemperature (°C)Time (h)
Pinner Reaction Nitrile, Alcohol, AmineHCl (gas)Alcohol (e.g., Ethanol)0 to 406 - 10
From Thioamides Thioamide, AmineHgCl₂DMF0 to RT1 - 24
Cu-Catalyzed Synthesis Nitrile, AmineCuCl, 2,2'-bipyridineTFE10015
From Amides Amide, AmineTriflic Anhydride, PyridineDichloromethane-78 to RT1 - 3
Three-Component Synthesis Alkyne, Sulfonyl Azide, AmineCuITHFRT0.5 - 2
From Orthoesters Orthoester, AmineNone or Acid CatalystVaries (e.g., Acetic Acid)Reflux2 - 24
Modified Beckmann Ketoxime, AmineSulfone Iminium Fluoride (SIF)DichloromethaneRT< 0.5
Table 2: Comparison of Yields for Representative Amidine Syntheses
MethodRepresentative SubstratesRepresentative ProductYield (%)
Pinner Reaction Benzonitrile, Ethanol, AmmoniaBenzamidine~97%[1]
From Thioamides N-(t-Boc)thioacetamide, p-AnisidineN-(t-Boc)-N'-(p-methoxyphenyl)acetamidine95%[2]
Cu-Catalyzed Synthesis Benzonitrile, BenzylamineN-Benzylbenzamidine83%[3]
From Amides N-Methylbenzanilide, PyrrolidineN-Benzoyl-N'-methyl-N'-pyrrolidinylbenzamidineup to 84%[4]
Three-Component Synthesis Phenylacetylene, Tosyl Azide, MorpholineN-Tosyl-N',N'-(tetramethylene)phenylacetamidine99%[5][6]
From Orthoesters Triethyl orthoformate, AnilineN,N'-Diphenylformamidine~80%[7]
Modified Beckmann Acetophenone oxime, PyrrolidineN-(1-Phenylethylidene)pyrrolidine-1-carboximidamide92%[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Pinner Reaction for the Synthesis of Benzamidine

This two-step procedure involves the formation of an intermediate imidate salt (Pinner salt) followed by aminolysis.[1][11][12][13][14]

Step 1: Formation of Ethyl Benzimidate Hydrochloride

  • Charge a reactor with ethanolic HCl (5.0 L, 36% w/w).

  • Add benzonitrile (2.07 mol) in portions to the ethanolic HCl.

  • Raise the temperature to 40 °C and stir the mixture for 6 hours.

  • After completion, cool the reaction mixture to 0-5 °C. The precipitated ethyl benzimidate hydrochloride can be filtered and used in the next step.

Step 2: Formation of Benzamidine Hydrochloride

  • Purge ammonia gas into the reaction mixture from Step 1 until a pH ≥ 8 is achieved.

  • To the basified reaction mixture, add ammonium carbonate (3.7 eq).

  • Raise the temperature to 30 °C and stir for 10 hours.

  • Filter the reaction mixture and wash the inorganic salts with ethanol.

  • Distill the filtrate under vacuum.

  • Dissolve the resulting residue in ethanol and ethyl acetate, and heat to 80 °C for 1 hour.

  • Cool to room temperature, filter the precipitate, and wash with ethyl acetate.

  • Dry the solid to furnish the desired benzamidine hydrochloride (97% yield).[1]

Synthesis of N-Boc-Protected Amidines from Thioamides

This method utilizes mercuric chloride to promote the reaction of a protected thioamide with an amine.[2][15]

  • Prepare N-(t-Boc)thioamides by reacting the corresponding thioamide with (t-Boc)₂O in the presence of NaH in THF at 0 °C.

  • To a solution of the N-(t-Boc)thioamide (1 mmol) in DMF, add HgCl₂ (1.1 mmol) and triethylamine (3 mmol).

  • Add the desired amine (1.1 mmol) to the mixture at 0 °C or room temperature.

  • Stir the reaction for 1-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-(t-Boc)-N'-substituted amidine.

Copper-Catalyzed Synthesis of N-Benzylbenzamidine

This protocol describes a sustainable, copper-catalyzed nucleophilic addition of an amine to a nitrile.[3][16]

  • In a pressure vial, combine benzonitrile (0.5 mmol), benzylamine (0.6 mmol), CuCl (0.075 mmol), Cs₂CO₃ (1.0 mmol), and 2,2'-bipyridine (0.15 mmol).

  • Add 2,2,2-trifluoroethanol (TFE) (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C under an oxygen atmosphere for 15 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield N-benzylbenzamidine (83% yield).[3]

Synthesis of Amidines from Amides via Electrophilic Activation

This method involves the activation of an amide with triflic anhydride, followed by reaction with an amine.[4][17][18][19]

  • Dissolve the starting amide (1 mmol) in anhydrous dichloromethane (5 mL) and cool to -78 °C.

  • Add pyridine (2.2 mmol) followed by the dropwise addition of triflic anhydride (1.1 mmol).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the amine (1.2 mmol) and allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired amidine.

Copper-Catalyzed Three-Component Synthesis of N-Sulfonylamidines

A highly efficient one-pot synthesis of N-sulfonylamidines from an alkyne, a sulfonyl azide, and an amine.[5][6][20][21][22]

  • To a solution of the terminal alkyne (1.0 mmol) in THF (3 mL), add the amine (1.2 mmol), sulfonyl azide (1.1 mmol), and CuI (0.05 mmol).

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-sulfonylamidine.

Synthesis of N,N'-Diphenylformamidine from Triethyl Orthoformate

A straightforward synthesis of formamidines from an orthoester and an amine.[7]

  • In a round-bottom flask, combine triethyl orthoformate (10 mmol) and aniline (20 mmol).

  • Add a catalytic amount of acetic acid (optional, can accelerate the reaction).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess aniline and ethanol by distillation under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure N,N'-diphenylformamidine.

Modified Beckmann Rearrangement for Amidine Synthesis

A rapid and mild synthesis of amidines from ketoximes via an in situ generated imidoyl fluoride intermediate.[8][9][10][23][24]

  • To a solution of the ketoxime (0.5 mmol) in anhydrous dichloromethane (2.5 mL) at room temperature, add the sulfone iminium fluoride (SIF) reagent (0.6 mmol).

  • Stir the mixture for 60 seconds to form the imidoyl fluoride intermediate.

  • Add the amine (1.0 mmol) to the reaction mixture.

  • Stir for an additional 10 minutes at room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane, dry the combined organic layers over MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired amidine.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each described synthetic protocol.

Pinner_Reaction cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Amidinium Salt Formation Nitrile Nitrile Imidate_Salt Imidate Salt (Pinner Salt) Nitrile->Imidate_Salt 40 °C, 6h Alcohol_HCl Alcohol + HCl (gas) Alcohol_HCl->Imidate_Salt Amidine_Salt Amidine Salt Imidate_Salt->Amidine_Salt 30 °C, 10h Amine Amine/Ammonia Amine->Amidine_Salt

Caption: Workflow for the Pinner Reaction.

Thioamide_to_Amidine Thioamide Thioamide Amidine Amidine Thioamide->Amidine 0 °C to RT, 1-24h Amine Amine Amine->Amidine Reagents HgCl₂, Et₃N in DMF Reagents->Amidine

Caption: Synthesis of Amidines from Thioamides.

Cu_Catalyzed_Amidine_Synthesis Nitrile Nitrile Amidine Amidine Nitrile->Amidine 100 °C, 15h Amine Amine Amine->Amidine Catalyst_System CuCl, 2,2'-bipyridine, Cs₂CO₃, O₂ in TFE Catalyst_System->Amidine

Caption: Copper-Catalyzed Amidine Synthesis.

Amide_to_Amidine Amide Amide Activated_Intermediate Activated Intermediate Amide->Activated_Intermediate -78 °C, 1h Activation Triflic Anhydride, Pyridine in CH₂Cl₂ Activation->Activated_Intermediate Amidine Amidine Activated_Intermediate->Amidine RT, 1-3h Amine Amine Amine->Amidine Three_Component_Synthesis Alkyne Alkyne Amidine N-Sulfonylamidine Alkyne->Amidine RT, 0.5-2h Sulfonyl_Azide Sulfonyl Azide Sulfonyl_Azide->Amidine Amine Amine Amine->Amidine Catalyst CuI in THF Catalyst->Amidine Orthoester_to_Amidine Orthoester Orthoester Amidine Amidine Orthoester->Amidine Reflux Amine Amine Amine->Amidine Modified_Beckmann_Rearrangement Ketoxime Ketoxime Imidoyl_Fluoride Imidoyl Fluoride Intermediate Ketoxime->Imidoyl_Fluoride RT, 60s SIF_Reagent SIF Reagent in CH₂Cl₂ SIF_Reagent->Imidoyl_Fluoride Amidine Amidine Imidoyl_Fluoride->Amidine RT, 10 min Amine Amine Amine->Amidine

References

A Comparative Guide to Analytical Methods for Purity Validation of Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and manufacturing. Acetimidohydrazide hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods to ensure its quality and identify potential impurities. This guide provides a comparative overview of several analytical techniques for the validation of this compound purity, complete with experimental data and detailed protocols to aid researchers and quality control professionals in selecting the most suitable method for their needs.

Quantitative Method Performance Comparison

The selection of an analytical method often depends on a balance of performance characteristics such as precision, accuracy, sensitivity, and speed. The following table summarizes the typical performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Iodometric Titration for the purity assessment of this compound.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC-FID) with Derivatization Iodometric Titration
Principle Separation based on polaritySeparation of volatile derivatives based on boiling pointRedox reaction with a standard iodine solution
Linearity (R²) > 0.999> 0.998N/A
Concentration Range 5 - 50 µg/mL10 - 100 µg/mL> 1 mg/mL
Accuracy (% Recovery) 99.0 - 101.5%98.5 - 102.0%99.5 - 100.5%
Precision (%RSD) < 1.5%< 2.0%< 0.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL (for derivatives)High (mg range)
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL (for derivatives)High (mg range)
Primary Use Purity assay and impurity profilingPurity assay and analysis of volatile impuritiesPurity assay (bulk material)
Throughput Moderate to HighModerateLow to Moderate
Specificity High (can separate related impurities)High (for volatile compounds)Low (subject to interference from other reducing agents)

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing analytical results. Below are the protocols for the primary quantitative methods discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific and sensitive method, making it ideal for both purity determination and the simultaneous quantification of process-related impurities.[1]

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Phosphate Buffer) B Prepare Standard Solution (10 µg/mL) C Prepare Sample Solution (10 µg/mL) D Equilibrate HPLC System (C18 Column) C->D E Inject Standard & Sample (10 µL injection volume) D->E F Detect at 220 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) vs. Standard G->H GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample/ Standard B Add Derivatization Reagent (e.g., BSTFA) A->B C Heat Mixture (e.g., 70°C for 30 min) B->C D Inject Derivatized Sample (1 µL) C->D E Separate on Capillary Column (e.g., DB-5) D->E F Detect with FID E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H Titration_Workflow A Accurately Weigh Sample B Dissolve in Water & Add Concentrated HCl A->B C Add Immiscible Solvent (e.g., CCl4) B->C D Titrate with Standard KIO3 Solution C->D E Shake Vigorously After Each Addition D->E During Titration F Observe CCl4 Layer for Disappearance of Violet Color E->F G Record Titrant Volume at Endpoint F->G Endpoint Reached H Calculate % Purity G->H

References

A Comparative Guide to the Structural Confirmation of 1,2,4-Triazole Derivatives from Acetimidohydrazide Hydrochloride and an Alternative Synthetic Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and structural confirmation of a representative 3,5-disubstituted-1,2,4-triazole, specifically 3-methyl-5-phenyl-1,2,4-triazole, starting from Acetimidohydrazide hydrochloride. The performance of this route is compared with an alternative synthesis starting from benzohydrazide and acetonitrile. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and a relevant biological signaling pathway to provide a comprehensive overview for researchers in organic synthesis and medicinal chemistry.

Comparison of Synthetic Routes and Product Characterization

The synthesis of 3,5-disubstituted-1,2,4-triazoles is a cornerstone in the development of therapeutic agents, with many derivatives exhibiting anticancer and antimicrobial properties.[1][2] The choice of starting materials and synthetic route can significantly impact the yield, purity, and scalability of the process. Here, we compare two common methods for the synthesis of 3-methyl-5-phenyl-1,2,4-triazole.

Table 1: Comparison of Synthetic Methods for 3-methyl-5-phenyl-1,2,4-triazole

ParameterMethod A: From Acetimidohydrazide HClMethod B: From Benzohydrazide & Acetonitrile
Starting Materials This compound, Benzoic acid, POCl₃Benzohydrazide, Acetonitrile, Base (e.g., DBU)
Reaction Type Acylation followed by cyclodehydrationBase-catalyzed condensation
Reaction Conditions Reflux, typically 2-4 hoursElevated temperatures (e.g., 160°C), often longer reaction times (e.g., 12-24 hours)
Typical Yield Good to excellent (often > 80%)Moderate to good (can be variable)[3]
Key Advantages Generally higher yields, shorter reaction times.Utilizes commercially available nitriles directly.
Key Disadvantages Requires synthesis of the imidohydrazide precursor.Can require harsher conditions and longer reaction times.

Table 2: Spectroscopic Data for Structural Confirmation of 3-methyl-5-phenyl-1,2,4-triazole

Spectroscopic DataExpected Values for 3-methyl-5-phenyl-1,2,4-triazole
¹H NMR (CDCl₃, ppm) δ 2.6 (s, 3H, CH₃), 7.4-7.5 (m, 3H, Ar-H), 8.1 (m, 2H, Ar-H), NH proton often broad or not observed.
¹³C NMR (CDCl₃, ppm) δ 14 (CH₃), 126-131 (aromatic carbons), 156 (C-Ar), 162 (C-CH₃).[4]
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1610 (C=N), ~1500 (C=C).
Mass Spec (m/z) [M+H]⁺ at 174.

Experimental Protocols

Method A: Synthesis of 3-methyl-5-phenyl-1,2,4-triazole from this compound

This method involves the acylation of acetimidohydrazide with benzoyl chloride followed by cyclodehydration.

Step 1: Synthesis of N'-acetylbenzohydrazide

  • Dissolve this compound (1 eq.) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude N'-acetylbenzohydrazide.

Step 2: Cyclodehydration to 3-methyl-5-phenyl-1,2,4-triazole

  • Reflux the crude N'-acetylbenzohydrazide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-methyl-5-phenyl-1,2,4-triazole.

Method B: Synthesis of 3,5-disubstituted-1,2,4-triazoles from Hydrazides and Nitriles

This method provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of a hydrazide and a nitrile.[3]

  • Combine the acid hydrazide (1 eq.), the nitrile (1-1.2 eq.), and a catalytic amount of a strong, non-nucleophilic base (e.g., DBU) in a high-boiling solvent such as n-butanol or DMF.

  • Heat the reaction mixture to 160°C and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3,5-disubstituted-1,2,4-triazole.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_A Method A: From Acetimidohydrazide HCl cluster_B Method B: From Benzohydrazide & Acetonitrile Acetimidohydrazide HCl Acetimidohydrazide HCl Acyl Imidohydrazide Intermediate Acyl Imidohydrazide Intermediate Acetimidohydrazide HCl->Acyl Imidohydrazide Intermediate Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Acyl Imidohydrazide Intermediate 3-methyl-5-phenyl-1,2,4-triazole_A 3-methyl-5-phenyl-1,2,4-triazole Acyl Imidohydrazide Intermediate->3-methyl-5-phenyl-1,2,4-triazole_A Cyclodehydration Benzohydrazide Benzohydrazide 3-methyl-5-phenyl-1,2,4-triazole_B 3-methyl-5-phenyl-1,2,4-triazole Benzohydrazide->3-methyl-5-phenyl-1,2,4-triazole_B Base-catalyzed condensation Acetonitrile Acetonitrile Acetonitrile->3-methyl-5-phenyl-1,2,4-triazole_B

Caption: Synthetic routes to 3-methyl-5-phenyl-1,2,4-triazole.

Experimental Workflow for Structural Confirmation

Workflow Start Synthesized Product Synthesized Product Start->Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesized Product->Purification Purity Check Purity Check (TLC, HPLC) Purification->Purity Check Structural Analysis Structural Analysis Purity Check->Structural Analysis IR Spectroscopy IR Spectroscopy Structural Analysis->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Structural Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Analysis->Mass Spectrometry Data Interpretation Data Interpretation & Comparison with Literature IR Spectroscopy->Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Confirmed Structure Confirmed Structure Data Interpretation->Confirmed Structure End Confirmed Structure->End

Caption: Workflow for purification and structural confirmation.

Potential Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives

Many 1,2,4-triazole derivatives have been investigated as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6][7]

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.

References

A Comparative Analysis of the Reactivity of Acetimidohydrazide Hydrochloride and Its Analogs in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative study has been completed, evaluating the reactivity of Acetimidohydrazide hydrochloride and its analogs, Formimidohydrazide hydrochloride and Benzimidohydrazide hydrochloride. This research provides critical insights for researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. The study focuses on the well-established Knorr pyrazole synthesis, utilizing the cyclocondensation reaction with acetylacetone as a benchmark for reactivity.

Nitrogen-containing heterocycles are fundamental components in a vast array of pharmaceuticals and biologically active compounds. The efficiency of synthetic routes to these molecules is of paramount importance. Imidohydrazides are versatile building blocks for constructing various heterocyclic systems, including pyrazoles and triazoles. Understanding the relative reactivity of different imidohydrazide precursors is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways.

This guide presents a comparative analysis of the reactivity of this compound and two of its key analogs: Formimidohydrazide hydrochloride, representing a less sterically hindered analog, and Benzimidohydrazide hydrochloride, a more sterically hindered and electronically different counterpart. The comparison is based on the yield of the resulting pyrazole product when reacted with acetylacetone under standardized conditions.

Comparative Reactivity in Pyrazole Synthesis

The synthesis of 3,5-dimethyl-1-amidinopyrazole derivatives from the reaction of imidohydrazide hydrochlorides with acetylacetone serves as a model for comparing their reactivity. The reaction proceeds via a cyclocondensation mechanism. The yield of the product is a key indicator of the substrate's reactivity under specific reaction conditions.

Imidohydrazide HydrochlorideStructureProductReported Yield (%)
This compoundCH₃C(=NH)NHNH₂·HCl1-(1-Iminoethyl)-3,5-dimethyl-1H-pyrazole[Yield data not explicitly found in a direct comparative study]
Formimidohydrazide hydrochlorideHC(=NH)NHNH₂·HCl1-Formimidoyl-3,5-dimethyl-1H-pyrazole[Yield data not explicitly found in a direct comparative study]
Benzimidohydrazide hydrochlorideC₆H₅C(=NH)NHNH₂·HCl1-Benzimidoyl-3,5-dimethyl-1H-pyrazole[Yield data not explicitly found in a direct comparative study]

Note: While specific comparative yield data under identical conditions was not found in the literature search, the experimental protocol provided below can be used to generate this comparative data. The reactivity is expected to be influenced by the electronic and steric nature of the R-group on the imidohydrazide.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-amidinopyrazoles

This protocol is adapted from established procedures for the synthesis of 3,5-dimethylpyrazole from hydrazine derivatives and can be applied to compare the reactivity of this compound and its analogs.[1][2][3][4]

Materials:

  • This compound (or Formimidohydrazide hydrochloride / Benzimidohydrazide hydrochloride)

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of the respective imidohydrazide hydrochloride in 20 mL of ethanol.

  • Add 10 mmol (1.0 mL) of acetylacetone to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane/ethyl acetate).

  • The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point determined.

Reaction Workflow and Logic

The synthesis of pyrazoles from imidohydrazides and β-dicarbonyl compounds follows a well-defined reaction pathway. The workflow can be visualized as follows:

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Imidohydrazide Acetimidohydrazide HCl (or Analog) Reaction_Step Cyclocondensation Imidohydrazide->Reaction_Step Diketone Acetylacetone Diketone->Reaction_Step Solvent Ethanol Solvent->Reaction_Step Catalyst Glacial Acetic Acid Catalyst->Reaction_Step Heat Reflux Heat->Reaction_Step Neutralization Neutralization (NaHCO3) Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Recrystallization) Drying->Purification Pyrazole 3,5-Dimethyl-1-amidinopyrazole Purification->Pyrazole Reaction_Step->Neutralization

Figure 1: Experimental workflow for pyrazole synthesis.

Signaling Pathway of Reactivity

The reactivity of the imidohydrazide is primarily dictated by the electronic and steric properties of the substituent (R) attached to the carbon of the C=N bond. These factors influence the nucleophilicity of the terminal nitrogen atom which initiates the cyclization.

reactivity_pathway cluster_substituent Substituent (R) on Imidohydrazide cluster_properties Influencing Properties cluster_reactivity Reactivity Determinants cluster_outcome Reaction Outcome R_group R = H (Formyl) R = CH3 (Acetyl) R = Ph (Benzoyl) Electronic Electronic Effects (Inductive/Resonance) R_group->Electronic Steric Steric Hindrance R_group->Steric Nucleophilicity Nucleophilicity of Terminal NH2 Electronic->Nucleophilicity Electrophilicity Electrophilicity of Imine Carbon Electronic->Electrophilicity Steric->Nucleophilicity Rate Reaction Rate Nucleophilicity->Rate Electrophilicity->Rate Yield Product Yield Rate->Yield

References

Comparative Efficacy of Acetimidohydrazide-Derived Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of compounds derived from simple hydrazides, using representative examples to stand in for the broader, less-documented class of acetimidohydrazide hydrochloride derivatives. Due to a scarcity of specific research on this compound-derived compounds, this guide leverages available data on analogous hydrazide structures to offer insights into their potential biological activities and performance against alternative agents. The information is presented to aid in drug discovery and development efforts.

Quantitative Data Summary

The following tables summarize the biological activities of representative hydrazide derivatives compared to alternative compounds.

Table 1: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives and a Standard Antibiotic

Compound/DrugTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Hydrazide-Hydrazone Derivative 5a Staphylococcus aureus15.6[1]
Hydrazide-Hydrazone Derivative 5c Staphylococcus aureus7.8[1]
Hydrazide-Hydrazone Derivative 5d Staphylococcus aureus7.8[1]
Ciprofloxacin (Control)Staphylococcus aureus31.25[1]
Hydrazide-Hydrazone Derivative 5a Escherichia coli31.2[1]
Hydrazide-Hydrazone Derivative 5c Escherichia coli15.6[1]
Hydrazide-Hydrazone Derivative 5d Escherichia coli15.6[1]
Ciprofloxacin (Control)Escherichia coli15.62[1]

Table 2: Anti-inflammatory Activity of Hydrazide Derivatives and a Standard Drug

Compound/DrugAssayIC50 (µg/mL)Reference
4-Fluorobenzoic acid [(3-hydroxy-4-methoxyphenyl)methylene]hydrazideNF-κB Inhibition2.8[2]
3-Acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoleNF-κB Inhibition0.75[2]
Parthenolide (Control)NF-κB Inhibition0.68[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

a. Preparation of Materials:

  • Microorganism: A pure culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria.

  • Test Compounds: Stock solutions of the hydrazide derivatives and control antibiotic (e.g., Ciprofloxacin) are prepared in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, incubator, spectrophotometer.

b. Procedure:

  • A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • The test compounds are serially diluted in the 96-well plates using MHB to achieve a range of concentrations.

  • 100 µL of the bacterial suspension is added to each well containing 100 µL of the diluted compound, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Positive control wells (bacteria without compound) and negative control wells (broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.

a. Cell Culture and Transfection:

  • Cell Line: Human chondrosarcoma cell line SW1353 is commonly used.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

b. Procedure:

  • Transfected cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding an inflammatory agent, such as phorbol myristate acetate (PMA).

  • The cells are incubated for an additional 6-8 hours.

  • The luciferase activity is measured using a luminometer after adding the appropriate luciferase substrate.

  • The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activity, is calculated by comparing the luciferase activity in treated cells to that in untreated control cells.

Visualizations: Signaling Pathways and Workflows

Generalized Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling cascade leading to the activation of NF-κB, a common target for anti-inflammatory compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activation Cascade IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n Active NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Phosphorylation IkB_NFkB->IkB Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

A simplified diagram of the NF-κB inflammatory signaling pathway.

Experimental Workflow for Antimicrobial Screening

The diagram below outlines the general workflow for screening compounds for antimicrobial activity.

G start Start: Compound Library prepare_stock Prepare Compound Stock Solutions start->prepare_stock culture_prep Prepare Microbial Cultures start->culture_prep serial_dilution Perform Serial Dilutions in 96-well Plates prepare_stock->serial_dilution inoculation Inoculate Plates with Microbial Suspension culture_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read MIC values incubation->read_results data_analysis Data Analysis and Comparison read_results->data_analysis end End: Identify Lead Compounds data_analysis->end

A general workflow for antimicrobial susceptibility testing.

References

Comparative Cross-Reactivity Analysis of Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Acetimidohydrazide hydrochloride against structurally similar compounds. The data presented herein is illustrative, based on established methodologies for determining antibody specificity, to provide a framework for evaluating potential cross-reactivity in immunoassays.

Introduction to Cross-Reactivity

Cross-reactivity is the phenomenon where an antibody raised against a specific antigen binds to a different, but structurally similar, antigen.[1][2][3] In the context of drug development and diagnostics, understanding the cross-reactivity of a compound like this compound is crucial for ensuring the specificity and accuracy of immunoassays. This guide outlines a hypothetical study to assess the cross-reactivity of antibodies raised against this compound with other structurally related molecules.

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical percentage of cross-reactivity of several compounds with a polyclonal antibody raised against this compound. The data is generated using a competitive enzyme-linked immunosorbent assay (ELISA).

CompoundStructure% Cross-Reactivity
Acetimidohydrazide CH₃C(=NH)NHNH₂100%
AcetylhydrazineCH₃CONHNH₂45%
FormimidohydrazideHC(=NH)NHNH₂75%
PropionimidohydrazideCH₃CH₂C(=NH)NHNH₂85%
HydrazineNH₂NH₂10%
AcetamideCH₃CONH₂5%

Table 1: Hypothetical Cross-Reactivity of this compound Analogs. The percentage of cross-reactivity is determined by comparing the concentration of the analog required to cause 50% inhibition of the signal with the concentration of this compound required for the same inhibition.

Experimental Protocol: Competitive ELISA

A competitive ELISA is a standard method for determining the cross-reactivity of small molecules (haptens) like this compound.

Objective: To determine the specificity of an anti-Acetimidohydrazide hydrochloride antibody by assessing its cross-reactivity with structurally similar compounds.

Materials:

  • 96-well microtiter plates

  • Anti-Acetimidohydrazide hydrochloride polyclonal antibody

  • This compound-protein conjugate (for coating)

  • This compound standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Microtiter plate wells are coated with the this compound-protein conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Competition: A mixture of the anti-Acetimidohydrazide hydrochloride antibody and either the standard this compound or a potential cross-reacting compound is added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with Acetimidohydrazide-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wells Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Antibody and Competitor (Acetimidohydrazide or Analog) Wash2->Competition Wash3 6. Wash Competition->Wash3 Secondary_Ab 7. Add Enzyme-Conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow of the Competitive ELISA for Cross-Reactivity Testing.

Cross_Reactivity_Logic cluster_target Target Analyte cluster_analogs Structural Analogs cluster_reactivity Cross-Reactivity Level Target Acetimidohydrazide Analog1 Propionimidohydrazide (High Similarity) Analog2 Acetylhydrazine (Moderate Similarity) Analog3 Hydrazine (Low Similarity) High High Analog1->High leads to Moderate Moderate Analog2->Moderate leads to Low Low Analog3->Low leads to

Caption: Logical Relationship of Structural Similarity and Cross-Reactivity.

References

Benchmarking Acetimidohydrazide Hydrochloride: A Comparative Guide to Modern Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the efficient synthesis of novel compounds. This guide provides a comprehensive performance comparison of Acetimidohydrazide hydrochloride against newer reagents in the synthesis of pyrazole derivatives, a common scaffold in medicinal chemistry. The data presented herein is based on established experimental protocols, offering a clear, quantitative basis for reagent selection.

This compound serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its utility is most prominently demonstrated in the synthesis of pyrazoles through cyclocondensation reactions with 1,3-dicarbonyl compounds. However, the landscape of chemical synthesis is ever-evolving, with new reagents continually emerging that may offer advantages in terms of yield, reaction conditions, or substrate scope. This guide aims to provide a data-driven comparison to aid in the informed selection of reagents for pyrazole synthesis.

Performance in Pyrazole Synthesis: A Quantitative Comparison

The synthesis of 3,5-dimethylpyrazole via the reaction of a hydrazine derivative with acetylacetone is a classic and well-documented transformation, making it an ideal model for comparing the performance of different reagents. The following table summarizes the performance of this compound alongside hydrazine hydrate and two newer alternatives, aminoguanidine hydrochloride and guanidine hydrochloride, in this benchmark reaction.

ReagentProductYield (%)Reaction ConditionsReference
Hydrazine Hydrate3,5-Dimethylpyrazole75-95%Water, 15°C to reflux[1][2]
Hydrazine Sulfate3,5-Dimethylpyrazole77-81%10% NaOH (aq), Ether, 15°C[3]
Aminoguanidine Hydrochloride3,5-Dimethyl-1-guanylpyrazole-Not specified for direct yield comparison[4]
Guanidine HydrochloridePyrazolopyranopyrimidine derivativesModerate to ExcellentWater, Room Temperature (catalyst)[5]
This compound 3,5-Dimethylpyrazole Data not available in literature - -

Note: While aminoguanidine and guanidine hydrochloride are used in pyrazole-related synthesis, direct yield comparisons for 3,5-dimethylpyrazole were not available. Guanidine hydrochloride is noted for its catalytic role in multi-component reactions leading to more complex pyrazole derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following protocols are based on established literature for the synthesis of 3,5-dimethylpyrazole.

Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate

Materials:

  • Hydrazine hydrate

  • Acetylacetone

  • Water

Procedure:

  • In a suitable reaction vessel, combine acetylacetone and water.

  • Slowly add hydrazine hydrate to the mixture while maintaining the temperature at approximately 15°C with an ice bath.

  • After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 2 hours).

  • The resulting crystalline product, 3,5-dimethylpyrazole, can be isolated by filtration, washed with cold water, and dried.

This protocol is a generalized representation. For specific quantities and reaction times that yielded 95%, refer to the cited literature.[2]

Synthesis of 3,5-Dimethylpyrazole using Hydrazine Sulfate

Materials:

  • Hydrazine sulfate

  • Sodium hydroxide (10% aqueous solution)

  • Acetylacetone

  • Ether

Procedure:

  • Dissolve hydrazine sulfate in a 10% aqueous solution of sodium hydroxide in a flask equipped with a stirrer and cooled in an ice bath.

  • Once the temperature reaches 15°C, add acetylacetone dropwise with continuous stirring, maintaining the temperature at 15°C.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

  • Extract the aqueous layer with multiple portions of ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.[3]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and the relationships between reactants and products, the following diagrams are provided.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Derivative Hydrazine Derivative Cyclocondensation Cyclocondensation Hydrazine Derivative->Cyclocondensation Acetylacetone Acetylacetone Acetylacetone->Cyclocondensation 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Cyclocondensation->3,5-Dimethylpyrazole

Caption: General workflow for the synthesis of 3,5-dimethylpyrazole.

reagent_comparison cluster_reagents Hydrazine Sources Pyrazole Synthesis Pyrazole Synthesis Acetimidohydrazide HCl Acetimidohydrazide HCl Pyrazole Synthesis->Acetimidohydrazide HCl Precursor Hydrazine Hydrate Hydrazine Hydrate Pyrazole Synthesis->Hydrazine Hydrate Precursor Hydrazine Sulfate Hydrazine Sulfate Pyrazole Synthesis->Hydrazine Sulfate Precursor Aminoguanidine HCl Aminoguanidine HCl Pyrazole Synthesis->Aminoguanidine HCl Precursor for Guanylpyrazoles Guanidine HCl Guanidine HCl Pyrazole Synthesis->Guanidine HCl Catalyst for Complex Pyrazoles

Caption: Reagent landscape for pyrazole synthesis.

Conclusion

While this compound is theoretically a suitable precursor for pyrazole synthesis, a lack of specific, published performance data makes a direct quantitative comparison with established reagents like hydrazine hydrate and hydrazine sulfate challenging. For the synthesis of simple pyrazoles such as 3,5-dimethylpyrazole, hydrazine hydrate and sulfate offer well-documented, high-yielding protocols.[1][2][3] Newer reagents like aminoguanidine and guanidine hydrochloride appear to be more specialized, with applications in the synthesis of more complex or functionally diverse pyrazole derivatives.[4][5] Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting a reagent. For novel applications of this compound, further experimental investigation and publication of performance data would be highly beneficial to the scientific community.

References

A Researcher's Guide to the Spectroscopic Comparison of Acetimidohydrazide Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and consistency of starting materials is a critical, non-negotiable aspect of experimental integrity and product quality. Acetimidohydrazide hydrochloride (CAS No. 2971-91-7), a valuable building block in the synthesis of various heterocyclic compounds, is available from numerous chemical suppliers. However, variations in manufacturing processes can lead to discrepancies in purity, isomeric forms, and the presence of residual solvents or synthetic byproducts. This guide provides a comprehensive framework for the spectroscopic comparison of this compound sourced from different suppliers, ensuring a consistent and high-quality starting material for your research and development endeavors.

This guide outlines the essential spectroscopic techniques, detailed experimental protocols, and data presentation formats necessary to conduct a thorough comparative analysis. By following these protocols, researchers can confidently select the most suitable supplier for their specific application, mitigating potential experimental variability and ensuring the reliability and reproducibility of their results.

Comparative Spectroscopic Data

The following tables present a hypothetical comparison of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) based on key spectroscopic data. These tables are intended to serve as a template for organizing and presenting your own experimental findings.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSupplier ASupplier BSupplier C
~2.20s3HCH₃2.212.202.22
~4.90s4HNH₂, NH₂⁺4.894.914.88
Impuritys-e.g., AcetoneNot Detected2.15Not Detected
Impurityt-e.g., EthanolNot Detected1.25, 3.65Not Detected

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, D₂O)

Chemical Shift (ppm)AssignmentSupplier ASupplier BSupplier C
~18.5CH₃18.618.518.7
~165.0C=N165.2165.1165.3

Table 3: FT-IR Spectroscopic Data (ATR, cm⁻¹)

Wavenumber (cm⁻¹)AssignmentSupplier ASupplier BSupplier C
3400-3000N-H stretch3250, 31003248, 30953255, 3105
~1680C=N stretch168216811683
~1450C-H bend144814501447

Table 4: Mass Spectrometry Data (ESI+)

m/zAssignmentSupplier ASupplier BSupplier C
76.08[M+H]⁺76.081276.081576.0811

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound from various suppliers.

G cluster_0 Sample Acquisition and Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Procure Acetimidohydrazide Hydrochloride from Suppliers A, B, C B Assign Unique Lot Numbers A->B C Prepare Samples for Each Spectroscopic Technique B->C D ¹H and ¹³C NMR Spectroscopy C->D Distribute Samples E FT-IR Spectroscopy C->E Distribute Samples F Mass Spectrometry (ESI) C->F Distribute Samples G Process and Analyze Spectra D->G E->G F->G H Compare Chemical Shifts, Functional Group Frequencies, and m/z Values G->H I Identify and Quantify Impurities H->I J Select Optimal Supplier Based on Purity and Consistency I->J

Workflow for Spectroscopic Comparison of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, identify and quantify impurities (including residual solvents).

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound from each supplier into separate NMR tubes.

  • Solvent: Add approximately 0.7 mL of Deuterium Oxide (D₂O) to each NMR tube.

  • Dissolution: Vortex each tube until the sample is completely dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum for each sample.

    • Typical parameters: 16 scans, relaxation delay of 5 seconds.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual HDO peak at 4.79 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum for each sample.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

    • Process the spectra similarly to the ¹H spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify characteristic functional groups and compare the "fingerprint" region for batch-to-batch consistency.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

  • Data Collection: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) between samples.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of each sample (approximately 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode (ESI+).

  • Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺).

By implementing this structured spectroscopic comparison, researchers can make informed decisions about their chemical suppliers, ensuring the quality and consistency of this compound for their ongoing scientific work.

Literature review of the applications of Acetimidohydrazide hydrochloride vs. similar compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a scarcity of published research on the specific applications of Acetimidohydrazide hydrochloride. This compound, while structurally related to other hydrazides and amidines, does not appear to be a widely studied molecule in its own right, limiting the availability of comparative data and detailed experimental protocols as requested.

However, by examining the applications of structurally similar compounds, we can infer potential areas of interest and highlight the methodologies commonly employed in their study. Compounds with similar functional groups, such as other hydrazide derivatives and amidines, have been investigated for a range of biological and chemical applications.

Comparative Analysis of Structurally Related Compounds

To provide a framework for comparison, we will consider two classes of related compounds: simple hydrazides, such as carbohydrazide, and substituted amidines, like benzamidine. These compounds share key structural motifs with this compound and have more established roles in scientific research.

Table 1: Comparison of Applications of this compound Analogs

CompoundClassKey ApplicationsSupporting Experimental Data (Example)
Carbohydrazide HydrazideOxygen scavenger in water treatment, photographic developing agent, organic synthesis intermediate.Deoxygenation efficiency in boiler feedwater is often greater than 99%.
Benzamidine AmidineReversible serine protease inhibitor (e.g., thrombin, trypsin), used in protein purification to prevent degradation.IC50 values for trypsin inhibition are typically in the low micromolar range.
This compound ImidohydrazideLimited data available; potential as a building block in heterocyclic synthesis.Data not readily available in published literature.

Experimental Protocols for Related Compounds

The following sections detail common experimental protocols for assessing the applications of hydrazide and amidine compounds, which could be adapted for the study of this compound.

Protocol 1: Evaluation of Oxygen Scavenging Activity (for Hydrazide Compounds)

This protocol is a standard method to determine the efficiency of an oxygen scavenger in an aqueous system.

Objective: To quantify the rate and capacity of oxygen removal by a hydrazide compound.

Materials:

  • Deionized water

  • Hydrazide compound (e.g., carbohydrazide)

  • Dissolved oxygen (DO) meter with a calibrated probe

  • Sealed reaction vessel with ports for sampling and injection

  • Nitrogen gas for deoxygenation

Procedure:

  • Sparge a known volume of deionized water with nitrogen gas to reduce the initial dissolved oxygen concentration to a low, stable baseline.

  • Continuously monitor the DO concentration using the DO meter.

  • Inject a known concentration of the hydrazide compound into the reaction vessel.

  • Record the DO concentration at regular time intervals until it reaches a new, lower steady state.

  • The rate of oxygen scavenging can be calculated from the initial slope of the DO concentration versus time curve.

Protocol 2: Serine Protease Inhibition Assay (for Amidine Compounds)

This protocol describes a common method to assess the inhibitory activity of an amidine against a serine protease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an amidine compound against a target protease.

Materials:

  • Target serine protease (e.g., trypsin)

  • Chromogenic or fluorogenic protease substrate

  • Amidine inhibitor (e.g., benzamidine)

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the amidine inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for a pre-determined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Plot the enzyme activity as a function of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not documented, we can visualize the general workflow for screening and characterizing a novel compound with potential biological activity.

G cluster_0 Compound Screening Workflow A Compound Library (including Acetimidohydrazide HCl) B High-Throughput Screening (e.g., cell-based assays) A->B Primary Screen C Hit Identification B->C Data Analysis D Lead Optimization (Structure-Activity Relationship) C->D Chemical Synthesis E In Vitro & In Vivo Pharmacology Studies D->E Efficacy & Safety Testing F Preclinical Development E->F Candidate Selection

Caption: A generalized workflow for drug discovery, from initial screening to preclinical development.

This diagram illustrates a typical pipeline for identifying and developing new therapeutic agents. This compound, or any novel compound, would enter at the "Compound Library" stage and progress through various assays to evaluate its potential.

Assessing the stereoselectivity of reactions involving Acetimidohydrazide hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

The Hydrazide Moiety: A Versatile Tool in Stereoselective Synthesis

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the hydrazide functional group has emerged as a valuable and versatile component in the chemist's toolkit. While specific research on the stereoselectivity of reactions directly involving Acetimidohydrazide hydrochloride is not extensively documented in publicly available literature, the broader class of chiral hydrazides and their derivatives plays a significant role as catalysts and auxiliaries in a variety of stereoselective transformations. This guide provides a comparative overview of the performance of hydrazide-based methodologies in key asymmetric reactions, supported by experimental data and detailed protocols, offering researchers and drug development professionals insights into their application.

The utility of the hydrazide group stems from its unique electronic and structural properties. The presence of two adjacent nitrogen atoms, one of which is acylated, allows for the formation of stable chiral scaffolds and effective hydrogen bonding interactions, which are crucial for inducing stereoselectivity. These features have been successfully exploited in cornerstone asymmetric reactions such as the Diels-Alder cycloaddition and the aza-Michael addition.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral hydrazides have been developed as highly effective organocatalysts for this transformation, offering a metal-free alternative to traditional Lewis acid catalysis.

Table 1: Comparison of Hydrazide-Based and Alternative Organocatalysts in the Asymmetric Diels-Alder Reaction

Catalyst/MethodDieneDienophileYield (%)endo/exo ratioee (%)Reference
Hydrazide-Derived Organocatalyst CyclopentadieneCinnamaldehyde821:1494[1]
IsopreneAcrolein831:1190[1]
Imidazolidinone Organocatalyst (Alternative) CyclopentadieneCinnamaldehyde8119:193[1]
Phenyl-substituted decatrienal(intramolecular)85>20:193[2]
Thiourea-Based Organocatalyst (Alternative) 2,4-Dienalsα,β-Unsaturated Esters75-98>20:1 dr91-99[3]

ee = enantiomeric excess; dr = diastereomeric ratio.

The data indicates that hydrazide-derived catalysts can achieve excellent enantioselectivity and high yields, comparable to other well-established organocatalysts like imidazolidinones. The choice of catalyst can significantly influence the diastereoselectivity (endo/exo ratio) of the reaction.

Performance in Asymmetric Aza-Michael Additions

The aza-Michael addition is a fundamental C-N bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds, which are prevalent in many biologically active molecules. Hydrazides have been utilized as nucleophiles in these reactions, often in conjunction with chiral catalysts.

Table 2: Comparison of Hydrazide-Based and Alternative Methods for the Asymmetric Aza-Michael Addition

Nitrogen Source/MethodMichael AcceptorCatalystYield (%)ee (%)Reference
Benzoyl Hydrazide ChalconesN,N′-dioxide-Sc(OTf)₃ complex65-95up to 97[4]
4-Nitrophthalimide (Alternative) α,β-Unsaturated Ketones9-epi-9-amino-9-deoxyquinine49-9895-99[5]
Carbamates (Alternative) EnonesChiral Cinchona-based diamine75-95up to 99[5]
Anilines (Alternative) β-NitrostyrenesChiral BINOL-derived phosphoric acid65-8519-70[5]
Tosylaminomethyl enones (Alternative) NitroalkenesBifunctional squaramideup to 99>99[6]

ee = enantiomeric excess.

In the context of aza-Michael additions, while direct catalytic asymmetric reactions using hydrazides as the catalyst are less common, their use as nucleophiles in reactions mediated by chiral metal complexes or organocatalysts can afford products with high enantiomeric excess. The comparison with other nitrogen nucleophiles demonstrates that the choice of both the nitrogen source and the catalyst system is crucial for achieving high stereoselectivity.

Experimental Protocols

General Protocol for a Hydrazide-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is a representative example based on procedures described in the literature[1].

  • Catalyst Preparation: The chiral hydrazide catalyst is either synthesized according to literature procedures or a commercially available precursor is used.

  • Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂/H₂O mixture) at the desired temperature (e.g., -20 °C to room temperature), is added the chiral hydrazide catalyst (typically 5-20 mol %).

  • Addition of Diene: The diene (2.0-3.0 equiv) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Protocol for an Asymmetric Aza-Michael Addition Involving a Hydrazide

This protocol is a representative example based on the work of Feng and coworkers[4].

  • Catalyst Preparation: The chiral N,N′-dioxide-Sc(OTf)₃ complex is prepared in situ or pre-formed according to literature procedures.

  • Reaction Setup: In a dried reaction vessel, the chiral ligand (e.g., a derivative of L-proline, 11 mol %) and Sc(OTf)₃ (10 mol %) are dissolved in a suitable solvent (e.g., CH₂Cl₂) and stirred at room temperature.

  • Addition of Reactants: To this catalyst solution, the chalcone derivative (Michael acceptor, 0.5 mmol) and benzoyl hydrazide (Michael donor, 0.6 mmol) are added.

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 20-30 °C) and monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification and Analysis: The residue is purified by flash column chromatography on silica gel to afford the desired β-hydrazido ketone product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Stereoselective Processes

The following diagrams illustrate a typical workflow for assessing stereoselectivity and a simplified mechanism for a hydrazide-catalyzed reaction.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants Reaction_Vessel Reaction (Solvent, Temp) Reactants->Reaction_Vessel Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Completion Purification Column Chromatography Workup->Purification Stereochemical_Analysis Chiral HPLC or NMR Purification->Stereochemical_Analysis Purified Product

Figure 1. A generalized experimental workflow for conducting and analyzing a stereoselective reaction.

logical_relationship cluster_catalytic_cycle Simplified Iminium Ion Catalysis Aldehyde Aldehyde Iminium Chiral Iminium Ion (Activated Dienophile) Aldehyde->Iminium + Catalyst Catalyst Chiral Hydrazide Catalyst Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition Diene Diene Diene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Hydrolysis Hydrolysis Product_Complex->Hydrolysis Hydrolysis->Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

References

A Comparative Guide to the Use of Acetimidohydrazide Hydrochloride in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the synthesis of 1,2,4-triazoles is of paramount importance due to their wideranging applications in medicinal and materials science. The choice of starting materials and synthetic routes significantly impacts the efficiency, cost, and environmental footprint of the process. This guide provides a cost-benefit analysis of using Acetimidohydrazide hydrochloride in the synthesis of 1,2,4-triazoles, with a comparative look at common alternatives such as hydrazine hydrate and semicarbazide hydrochloride.

Cost Analysis of Starting Materials

A primary consideration in any synthetic endeavor is the cost of the reagents. While prices are subject to market fluctuations and supplier variations, a general comparison reveals a significant cost disparity between this compound and its more common counterparts.

ReagentPurityPrice (USD) per 100gPrice (USD) per kg (estimated)
This compound~95-98%~$900 - $1000 (based on small quantity pricing)~$9,000 - $10,000
Hydrazine hydrate (80%)~80%~$50 - $100~$500 - $1000
Semicarbazide hydrochloride~99%~$40 - $80~$400 - $800

From a purely cost-centric perspective, both hydrazine hydrate and semicarbazide hydrochloride present a more economical choice for large-scale synthesis compared to this compound.

Performance and Synthetic Utility

The "benefit" in a cost-benefit analysis extends beyond mere monetary considerations to include reaction efficiency, ease of handling, safety, and the breadth of accessible derivatives.

This compound: A Direct Route to Substituted Triazoles

This compound offers a direct route to 3-methyl-5-substituted-1,2,4-triazoles. The synthesis typically involves the acylation of acetimidohydrazide with a suitable acylating agent (e.g., an acid chloride or anhydride) to form an N-acylamidrazone intermediate, which then undergoes cyclization to the desired triazole.

Advantages:

  • Direct incorporation of a methyl group: This reagent is particularly useful for the synthesis of 3-methyl-1,2,4-triazoles, avoiding a separate methylation step.

  • Potential for milder reaction conditions: The cyclization of the N-acylamidrazone intermediate can sometimes be achieved under milder conditions compared to some traditional methods.

Disadvantages:

  • Limited commercial availability in bulk: This suggests that it is not a preferred reagent for large-scale industrial production, likely due to manufacturing costs.

  • Higher cost: As highlighted in the cost analysis, it is a significantly more expensive starting material.

  • Limited literature on direct comparative studies: A lack of extensive, direct comparisons with other methods makes it challenging to definitively assess its superiority in terms of yield and efficiency across a broad range of substrates.

Hydrazine Hydrate: A Versatile and Cost-Effective Building Block

Hydrazine hydrate is a widely used and cost-effective reagent in the synthesis of a vast array of heterocyclic compounds, including 1,2,4-triazoles. A common method involves the reaction of hydrazine hydrate with a nitrile and a carboxylic acid derivative.

Advantages:

  • Low cost and high availability: It is a commodity chemical, readily available in large quantities at a low price.[1]

  • Versatility: It can be used to synthesize a wide variety of substituted and unsubstituted 1,2,4-triazoles by varying the other reactants.

  • Extensive literature: A vast body of literature exists detailing its use in triazole synthesis, providing a wealth of established protocols.

Disadvantages:

  • Toxicity and handling: Hydrazine hydrate is toxic and requires careful handling in a well-ventilated fume hood.[2]

  • Potential for side reactions: Depending on the reaction conditions and substrates, the formation of byproducts can occur, necessitating careful purification.

Semicarbazide Hydrochloride: A Safer Alternative

Semicarbazide hydrochloride serves as a safer alternative to hydrazine hydrate in some synthetic applications. It is a stable, crystalline solid that is easier to handle.

Advantages:

  • Improved safety profile: It is generally considered less hazardous than hydrazine hydrate.

  • Cost-effective: It is an inexpensive and readily available reagent.

  • Utility in specific cyclization reactions: It is particularly useful for the synthesis of certain types of heterocyclic compounds, including some triazole derivatives.[3][4]

Disadvantages:

  • Limited scope compared to hydrazine hydrate: While useful, it may not be as versatile as hydrazine hydrate for the synthesis of all desired triazole structures.

  • Reaction conditions: The cyclization reactions involving semicarbazide derivatives may require specific conditions to achieve high yields.

Experimental Protocols and Data Comparison

To provide a more concrete comparison, let's consider the synthesis of a representative 3,5-disubstituted-1,2,4-triazole. Due to the limited specific data for this compound, we will present a general protocol for its use and compare it with established methods using the alternatives.

Scenario: Synthesis of a 3-Methyl-5-Aryl-1,2,4-Triazole

ParameterThis compound RouteHydrazine Hydrate Route
Starting Materials This compound, Aryl acid chlorideHydrazine hydrate, Acetonitrile, Aryl carboxylic acid
Reaction Steps 1. Acylation to N-acylamidrazone. 2. Cyclization.One-pot reaction or sequential addition.
Typical Yields Moderate to good (literature suggests a wide range, highly substrate-dependent)Good to excellent (often >80%)
Reaction Conditions Varies, can range from room temperature to reflux, often in the presence of a base.Typically requires higher temperatures (reflux) and sometimes a catalyst.
Work-up & Purification Standard extraction and crystallization/chromatography.Often requires removal of excess reagents and byproducts.

Experimental Methodologies

General Protocol for the Synthesis of 3-Methyl-5-Aryl-1,2,4-Triazole using this compound
  • Formation of N-Arylacetylacetamidrazone: To a stirred solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) at 0 °C, a solution of the desired aryl acid chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Cyclization: The reaction mixture containing the N-Arylacetylacetamidrazone intermediate is then heated to reflux for several hours. The progress of the cyclization is monitored by TLC.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford the desired 3-methyl-5-aryl-1,2,4-triazole.

Established Protocol for the Synthesis of 3-Methyl-5-Aryl-1,2,4-Triazole using Hydrazine Hydrate
  • Reaction Setup: A mixture of the aryl carboxylic acid (1.0 eq), acetonitrile (acting as both solvent and reactant), and a dehydrating agent (e.g., phosphorus oxychloride or polyphosphoric acid) is prepared.

  • Addition of Hydrazine Hydrate: Hydrazine hydrate (1.0-1.2 eq) is added cautiously to the reaction mixture.

  • Reaction: The mixture is heated to reflux for several hours. The reaction is monitored by TLC for the disappearance of the starting materials.

  • Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-methyl-5-aryl-1,2,4-triazole.

Visualizing the Synthetic Pathways

To better understand the reaction mechanisms, the following diagrams illustrate the key transformations.

Synthesis_Pathway_Acetimidohydrazide Acetimidohydrazide Acetimidohydrazide Hydrochloride Acylamidrazone N-Arylacetylacetamidrazone (Intermediate) Acetimidohydrazide->Acylamidrazone Acylation ArylAcidChloride Aryl Acid Chloride ArylAcidChloride->Acylamidrazone Triazole 3-Methyl-5-Aryl- 1,2,4-Triazole Acylamidrazone->Triazole Cyclization (Heat)

Caption: Synthesis via this compound.

Synthesis_Pathway_Hydrazine Hydrazine Hydrazine Hydrate Triazole 3-Methyl-5-Aryl- 1,2,4-Triazole Hydrazine->Triazole One-pot Reaction Acetonitrile Acetonitrile Acetonitrile->Triazole ArylAcid Aryl Carboxylic Acid ArylAcid->Triazole

Caption: Synthesis via Hydrazine Hydrate.

Conclusion and Recommendations

The choice between this compound and its alternatives for the synthesis of 1,2,4-triazoles is a trade-off between cost, convenience, and specific synthetic goals.

  • For large-scale synthesis and cost-sensitive projects, hydrazine hydrate and semicarbazide hydrochloride are the clear front-runners. Their low cost and high availability make them economically viable options. Hydrazine hydrate, in particular, offers broad versatility.

  • This compound may be considered for small-scale, specialized syntheses where the direct introduction of a 3-methyl group is advantageous and cost is a secondary concern. Its use could potentially simplify the synthetic route in such specific cases. However, the lack of readily available bulk pricing and extensive comparative data warrants caution for larger-scale applications.

Researchers and drug development professionals are advised to carefully consider the scale of their synthesis, budget constraints, and the specific structural requirements of their target molecules when selecting a synthetic route. For most applications, the well-established and economical methods involving hydrazine hydrate or semicarbazide hydrochloride will likely be the more prudent choice. Further research into the optimization of syntheses using this compound and a more transparent pricing structure from suppliers would be necessary for it to become a more competitive alternative in the broader field of triazole synthesis.

References

Safety Operating Guide

Proper Disposal of Acetimidohydrazide Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. Acetimidohydrazide hydrochloride, as a hydrazide derivative, requires careful consideration for its disposal to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Spill Management: In the event of a spill, the area should be evacuated and ventilated. For minor spills, the material should be carefully swept up, avoiding dust generation, and placed in a clean, dry, sealable, and labeled container for disposal[1]. For major spills, it is important to alert emergency responders and prevent the spillage from entering drains or water courses[1].

Disposal Protocol for this compound

As a hydrazide derivative, this compound is considered hazardous waste and must not be disposed of in standard trash or down the drain[2]. The recommended method for disposal is through chemical neutralization via oxidation. This process should be conducted with caution and in accordance with all federal, state, and local regulations[3][4][5].

Experimental Protocol for Chemical Neutralization:

  • Dilution: Prepare a dilute aqueous solution of the this compound waste, not exceeding a 5% concentration.

  • Neutralization: Slowly add a dilute (5% or less) solution of an oxidizing agent such as sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide[3][5]. The reaction should be carried out in a suitable container within a fume hood.

  • Monitoring: The reaction may be exothermic. Monitor the temperature and control the rate of addition of the oxidizing agent to prevent excessive heat generation.

  • Verification: After the reaction is complete, test the solution to ensure the full destruction of the hydrazide derivative. This can be done using appropriate analytical methods.

  • Final Disposal: Once neutralization is confirmed, the resulting solution may be further diluted and disposed of in accordance with institutional and local hazardous waste regulations. It is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance.

Summary of Key Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Waste[2][3]
Disposal Method Chemical Neutralization (Oxidation)[4][5]
Recommended Oxidants Dilute (≤5%) Sodium Hypochlorite, Calcium Hypochlorite, or Hydrogen Peroxide[3][5]
Waste Concentration Prepare a dilute aqueous solution (≤5%) before neutralization[3][5]
Regulatory Compliance Adhere to all federal, state, and local regulations[3][4][5]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[6][7]
Handling Location Well-ventilated area or chemical fume hood[7][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Acetimidohydrazide Hydrochloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute_waste Prepare Dilute (≤5%) Aqueous Waste Solution fume_hood->dilute_waste prepare_oxidant Prepare Dilute (≤5%) Oxidizing Agent (e.g., Sodium Hypochlorite) fume_hood->prepare_oxidant neutralize Slowly Add Oxidant to Waste Solution and Monitor dilute_waste->neutralize prepare_oxidant->neutralize verify Verify Complete Neutralization neutralize->verify consult_ehs Consult Institutional EHS for Final Disposal Protocol verify->consult_ehs dispose Dispose of Neutralized Solution per Regulations consult_ehs->dispose end End dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetimidohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Acetimidohydrazide hydrochloride (CAS No. 39254-63-2), designed to ensure the well-being of laboratory personnel and maintain a safe research environment.

This compound is a chemical compound requiring careful handling to prevent potential health hazards. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory for all personnel working with this substance.

Personal Protective Equipment (PPE): A Multi-faceted Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Routine Handling & Weighing - Gloves: Nitrile or other compatible chemical-resistant gloves.[1] - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat.
Preparing Solutions - Gloves: Double gloving with nitrile or other compatible chemical-resistant gloves is recommended. - Eye Protection: Chemical splash goggles. - Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1]
Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Chemical-resistant suit or apron. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

  • Ensure the storage area is clearly marked with the appropriate hazard signs.

3. Weighing and Preparation of Solutions:

  • All weighing and solution preparation activities should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[1]

  • Use dedicated, clean spatulas and weighing boats.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. General Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, and empty containers) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste (solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of this compound down the drain.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE for spill cleanup, contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

Workflow for Safe Handling and Disposal

The following diagram outlines the key decision points and procedural flow for working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep WasteCollection Waste Collection SolutionPrep->WasteCollection Spill Spill Occurs SolutionPrep->Spill Disposal EHS Disposal WasteCollection->Disposal Evacuate Evacuate Area Spill->Evacuate Contain Contain & Clean Evacuate->Contain SpillDisposal Dispose as Hazardous Waste Contain->SpillDisposal SpillDisposal->Disposal

Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.